3-(Benzylthio)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBNSZKHDMXOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278085 | |
| Record name | 3-(benzylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-66-3 | |
| Record name | 3-[(Phenylmethyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 5996 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2899-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2899-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Benzylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Benzylthio)propanoic acid (CAS No. 2899-66-3). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound. This document details its physicochemical characteristics, spectroscopic data, and provides insights into its synthesis and purification. While this compound is primarily recognized as a chemical intermediate, this guide also touches upon its application in the synthesis of biologically active molecules. All quantitative data is presented in structured tables for ease of reference, and a representative synthetic pathway is visualized.
Chemical and Physical Properties
This compound is a sulfur-containing carboxylic acid. It presents as a colorless to pale yellow liquid or a low-melting solid.[1] It is soluble in organic solvents such as ethanol and ether but is insoluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂S | [1] |
| Molar Mass | 196.27 g/mol | [1] |
| CAS Number | 2899-66-3 | |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Density | 1.197 g/cm³ | [1] |
| Boiling Point | 351.6 °C at 760 mmHg | [1] |
| Flash Point | 166.4 °C | [1] |
| pKa | 4.463 (at 25 °C) | [1] |
| Refractive Index | 1.581 | [1] |
| Solubility | Soluble in ethanol, ether; Insoluble in water | [1] |
Spectroscopic Data
The structural identity of this compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectral data available. | [2] |
| Mass Spectrometry | GC-MS data available. | [3] |
Synthesis and Purification
Synthesis
A general method for the synthesis of 3-(arylthio)propanoic acids involves the copper-mediated C-S bond formation between an aryl iodide and 3-mercaptopropionic acid. While a specific protocol for this compound is not detailed in the search results, a representative reaction is the coupling of a thiol with an alkyl halide. A plausible synthesis route is the reaction of benzyl mercaptan with 3-halopropanoic acid or its ester, or the reaction of a benzyl halide with 3-mercaptopropionic acid.
A logical workflow for a potential synthesis is outlined below:
Caption: Synthesis of this compound.
Purification
Purification of the crude product can be achieved by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the compound at different temperatures.
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. The carboxylic acid and thioether functionalities allow for a range of chemical transformations.
One notable application is in the synthesis of sirtuin-2 (SIRT2) inhibitors. Derivatives of 3-(benzylthio)benzoic acid, a structurally related compound, have been investigated for their potential in treating neurodegenerative diseases like Huntington's disease.
Safety Information
It is important to handle this compound with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Note: This information is based on a structurally similar compound, 3-(((Benzylthio)carbonothioyl)thio)propanoic acid, and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) for the compound being used.
Experimental Protocols
General Synthesis Protocol (Illustrative)
To a solution of benzyl mercaptan (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 1.1 eq) and stir until a clear solution is obtained. To this solution, add 3-bromopropanoic acid (1.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
General Purification Protocol by Recrystallization
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water). If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature to induce crystallization. Further cool the mixture in an ice bath to maximize the yield of crystals. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
NMR Sample Preparation
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Cap the NMR tube and ensure the solution is free of any particulate matter.
Mass Spectrometry Sample Preparation (for GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to the more volatile methyl ester is often recommended. Dissolve a small amount of this compound in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture. After the reaction is complete, neutralize the solution and extract the methyl ester with an organic solvent. The organic extract can then be injected into the GC-MS for analysis.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. This guide has provided a consolidated source of technical information, including its properties, spectroscopic data, and general protocols for its synthesis and analysis. While direct involvement in signaling pathways has not been identified, its utility in the synthesis of biologically active compounds, such as SIRT2 inhibitors, underscores its importance for the drug development community. Researchers and scientists are encouraged to consult specific literature and safety data sheets for their intended applications.
References
An In-depth Technical Guide to 3-(Benzylthio)propanoic Acid (CAS: 2899-66-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzylthio)propanoic acid, with the CAS number 2899-66-3, is a sulfur-containing carboxylic acid. Its structure, featuring a flexible propanoic acid chain and a benzylthio group, makes it a valuable building block in organic synthesis. This document provides a comprehensive technical overview of its chemical properties, synthesis, potential biological activities, and experimental protocols relevant to its study and application in research and drug development. While this compound itself is a subject of research, its derivatives have shown promise in modulating key biological targets, suggesting its potential as a scaffold in medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂S | [1][2] |
| Molecular Weight | 196.27 g/mol | [3] |
| Appearance | White to off-white or light yellow solid/powder | [4] |
| Melting Point | Not consistently reported | |
| Boiling Point | 351.6 °C at 760 mmHg (Predicted) | |
| Density | 1.197 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | |
| InChI Key | NDBNSZKHDMXOJE-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)CSCCC(=O)O |
Spectral Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below is a summary of available spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| ¹H | CDCl₃ | ~7.3 | m | Ar-H | [4] |
| ~3.7 | s | Ph-CH₂ -S | [4] | ||
| ~2.8 | t | S-CH₂ -CH₂ | [4] | ||
| ~2.6 | t | CH₂-CH₂ -COOH | [4] | ||
| ~11.0 | br s | COOH | [4] | ||
| ¹³C | Not Available | Not Available | Not Available | Not Available |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 196, corresponding to its molecular weight.
Synthesis
This compound can be synthesized through the nucleophilic substitution reaction between a benzyl halide and 3-mercaptopropionic acid. A general procedure, adapted from the synthesis of related 3-(arylthio)propionic acids, is provided below.[1]
Experimental Protocol: Synthesis from Benzyl Chloride and 3-Mercaptopropionic Acid
Materials:
-
3-Mercaptopropionic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.0 equivalents) in a mixture of ethanol and water.
-
To this solution, add 3-mercaptopropionic acid (1.0 equivalent) and stir at room temperature for 15 minutes to form the sodium thiolate salt.
-
Add benzyl chloride (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted benzyl chloride.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
While direct studies on the biological activity of this compound are limited, its structural analogs have shown significant activity as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[5][6] SIRT2 has emerged as a therapeutic target for neurodegenerative disorders, particularly Huntington's disease.[7][8]
SIRT2 Inhibition and Neuroprotection in Huntington's Disease
Derivatives of 3-(benzylthio)benzoic acid have been identified as potent and selective inhibitors of SIRT2.[5][6] The proposed mechanism of action in the context of Huntington's disease involves the modulation of cellular pathways that are dysregulated by the mutant huntingtin protein.
Inhibition of SIRT2 has been shown to be neuroprotective in various models of Huntington's disease.[7][8] One of the key downstream effects of SIRT2 inhibition is the downregulation of the sterol biosynthesis pathway.[7] The mutant huntingtin protein can lead to an increase in cellular sterol levels, and by inhibiting SIRT2, the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is reduced, leading to decreased expression of genes involved in cholesterol synthesis.[7] This metabolic reprogramming appears to be a key component of the neuroprotective effects observed with SIRT2 inhibitors.[7]
Potential Antimicrobial and Anti-inflammatory Activities
Propanoic acid derivatives are a broad class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.[9][10][11] While specific data for this compound is not available, related compounds have been investigated for these properties. For instance, 2-(benzylthio)propanoic acid has been described as an antimicrobial and anti-inflammatory agent.[10][12] Further investigation is required to determine if this compound shares these activities.
Experimental Protocols for Biological Evaluation
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is a general method for assessing the inhibitory activity of a compound against SIRT2.[7][13][14]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
This compound (or its derivatives) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the recombinant SIRT2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (DMSO vehicle).
-
Add NAD⁺ to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the fluorogenic SIRT2 substrate to each well.
-
Incubate at 37°C for another specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway in Huntington's Disease
Caption: Proposed mechanism of neuroprotection by SIRT2 inhibition.
Experimental Workflow for Inhibitor Characterization
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | 497931-76-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2-(Benzylthio)propanoic acid | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
An In-depth Technical Guide to the Molecular Structure of 3-(Benzylthio)propanoic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(Benzylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this compound.
Molecular Structure and Identification
This compound, also known as 3-(benzylsulfanyl)propanoic acid, is a carboxylic acid containing a benzylthio ether group. Its fundamental structural and identifying information is summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-(benzylsulfanyl)propanoic acid |
| Synonyms | This compound, S-Benzyl-β-mercaptopropionic acid |
| CAS Number | 2899-66-3 |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol [1] |
| SMILES | C1=CC=C(C=C1)CSCCC(=O)O |
| InChI | InChI=1S/C10H12O2S/c13-10(14)8-7-15-9-11-5-3-1-2-4-6-11/h1-6H,7-9H2,(H,13,14) |
2D and 3D Molecular Structure
The two-dimensional structure of this compound consists of a propanoic acid moiety linked through a sulfur atom to a benzyl group.
Figure 1. 2D Structure of this compound.
The three-dimensional conformation of the molecule allows for significant rotational freedom around the sulfur-carbon and carbon-carbon single bonds, leading to a flexible structure.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological applications.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or off-white to light yellow solid | [2],[3] |
| Boiling Point | 351.6 °C at 760 mmHg | [2] |
| pKa | 4.463 (at 25 °C) | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-S-CH₂-Ph), and two triplets for the methylene protons of the propanoic acid chain (-S-CH₂-CH₂-COOH). The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the two methylene carbons of the propanoic acid chain, and a downfield signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700-1725 cm⁻¹), and various C-H and C-S stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group.
Synthesis
A general synthetic route to 3-(benzylthio)benzoic acid derivatives involves the coupling of a mercaptobenzoic acid with a benzyl bromide derivative.[4] A plausible synthesis for this compound would involve the reaction of 3-mercaptopropanoic acid with benzyl bromide in the presence of a base.
Logical Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Experimental Protocol (General)
-
Deprotonation: Dissolving 3-mercaptopropanoic acid in a suitable solvent, such as ethanol.
-
Thiolate Formation: Adding a base, like potassium hydroxide, to deprotonate the thiol group, forming a thiolate anion.
-
Nucleophilic Attack: Adding benzyl bromide to the reaction mixture. The thiolate anion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion to form the thioether bond.
-
Workup and Purification: After the reaction is complete, the mixture would be worked up, which may involve acidification to ensure the carboxylic acid is protonated, followed by extraction and purification, likely through chromatography or recrystallization.
Applications in Research and Development
While this compound has applications as an intermediate in the agrochemical industry for the synthesis of crop protection agents, its role in drug development is less defined but holds potential.[3] It has been used as a scaffold in the synthesis of inhibitors for sirtuin-2 (SIRT2), a target of interest in neurodegenerative diseases like Huntington's disease.[4] The structural motifs present in this compound, namely the carboxylic acid and the benzylthio group, are found in various biologically active molecules, suggesting its potential as a building block in medicinal chemistry.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Further research is required to elucidate any potential biological targets and mechanisms of action.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
References
An In-depth Technical Guide to the Synthesis of 3-(Benzylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(benzylthio)propanoic acid, a valuable intermediate in various chemical and pharmaceutical applications. This document details two principal synthetic routes: Nucleophilic Substitution and Michael Addition. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes and workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, also known as S-benzyl-β-mercaptopropionic acid, is a carboxylic acid containing a thioether linkage. Its structure incorporates both a hydrophilic carboxylic acid group and a lipophilic benzyl group, making it a versatile building block in organic synthesis. It finds applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction. This guide focuses on the two most common and practical laboratory-scale synthesis methods.
Synthesis Pathways
Two primary and effective pathways for the synthesis of this compound are:
-
Pathway 1: Nucleophilic Substitution: This classic and reliable method involves the reaction of a benzyl mercaptan with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.
-
Pathway 2: Michael Addition: This atom-economical approach involves the conjugate addition of benzyl mercaptan to acrylic acid, catalyzed by a base.
The following sections provide detailed experimental procedures and comparative data for each pathway.
Pathway 1: Nucleophilic Substitution
This pathway proceeds via an SN2 mechanism where the thiolate anion, generated in situ from benzyl mercaptan and a base, displaces the halide from the 3-position of the propanoic acid.
An In-depth Technical Guide to 3-(Benzylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3-(benzylthio)propanoic acid (CAS No. 2899-66-3), a sulfur-containing carboxylic acid. The document details its synthesis, physicochemical properties, and explores its potential biological activities based on available literature and analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in agrochemical and pharmaceutical development.
Chemical Identity and Properties
This compound, also known as S-benzyl-β-mercaptopropionic acid, is an organic compound featuring a benzylthioether linked to a propanoic acid backbone.[1] Its structure combines the aromaticity of the benzyl group with the functionality of a carboxylic acid and a thioether linkage.
Physicochemical Data
Quantitative physicochemical data for this compound is summarized in the table below. This information is critical for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂S | [1] |
| Molecular Weight | 196.27 g/mol | [1] |
| CAS Number | 2899-66-3 | [1] |
| Appearance | Colorless to pale yellow liquid or off-white to light yellow solid | [1][2] |
| Boiling Point | 351.6°C at 760 mmHg | [1] |
| Density | 1.197 g/cm³ | [1] |
| Flash Point | 166.4°C | [1] |
| Vapor Pressure | 1.51E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.581 | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound.
| Spectroscopy | Data Description | Source |
| ¹H NMR (CDCl₃) | Chemical shift data available in spectral databases. Key expected signals include those for the aromatic protons of the benzyl group, the methylene protons adjacent to the sulfur and the phenyl ring, and the methylene protons of the propanoic acid chain, as well as the carboxylic acid proton. | [3] |
| ¹³C NMR (CDCl₃) | Chemical shift data for the methyl ester derivative is available. Data for the parent acid would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the thioether and acid chain. | [4] |
Synthesis of this compound
The most chemically direct and widely cited method for the synthesis of 3-thioalkanoic acids is the Thia-Michael Addition .[5] This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For this compound, this translates to the addition of benzyl mercaptan to acrylic acid.
Experimental Workflow: Thia-Michael Addition
The following diagram illustrates the general workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on standard methodologies for Thia-Michael additions.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acrylic acid (1.0 equivalent) and a suitable inert solvent such as toluene or acetonitrile.
-
Addition of Reactants: Add benzyl mercaptan (1.0 equivalent) to the solution. Subsequently, add a catalytic amount of a base, such as triethylamine (0.1 equivalents), to facilitate the conjugate addition. The use of a base deprotonates the thiol, increasing its nucleophilicity.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials. The reaction is generally complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The mixture is first washed with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base and remove it from the organic phase.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate, to ensure complete recovery of the product. The organic layers are then combined.
-
Drying and Concentration: The combined organic phase is washed with brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.
Biological and Agrochemical Significance
While direct studies on the biological mechanism of action of this compound are limited, its use as an intermediate in the synthesis of agrochemicals suggests a role in modulating plant physiology.[2] Furthermore, its structural similarity to other biologically active thia-fatty acids and propanoic acid derivatives provides a basis for postulating potential mechanisms of action in mammalian systems.
Role in Agrochemicals
The use of this compound as a building block for agrochemicals suggests it may be a precursor to compounds with herbicidal or plant growth-regulating properties.[2] Many herbicides function by inhibiting key plant enzymes. For example, some propanoic acid derivatives act as auxin mimics, disrupting normal plant growth.[6] Indole-3-propionic acid, a structural analog, has been shown to regulate lateral root development in plants by targeting auxin signaling pathways.[7][8]
Potential as a Metabolic Modulator (Hypothetical)
Structurally related 3-thia fatty acids are known to act as metabolic modulators, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[9] These nuclear receptors are critical regulators of lipid and glucose metabolism. It is plausible that this compound could be metabolized in a way that influences these pathways.
A related compound, 3-(methylthio)propanoic acid (MTPA), is an intermediate in methionine metabolism and can be converted to hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[10][11] A similar metabolic fate for this compound could yield benzyl mercaptan and subsequently influence cellular signaling, although this remains speculative.
The diagram below outlines a hypothetical signaling pathway for this compound based on the known actions of other 3-thia fatty acids.
Potential as an Enzyme Inhibitor
The propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[12][13] While there is no direct evidence, the structural class to which this compound belongs suggests that it could be investigated for anti-inflammatory properties.
Additionally, other carboxylic acid-containing molecules have been developed as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in diseases like arthritis and cancer.[14][15][16] This represents another potential, though unexplored, avenue for research into the biological activity of this compound.
Conclusion
This compound is a readily synthesizable compound with established physicochemical properties. While its primary documented role is as a chemical intermediate, particularly in the agrochemical industry, its structure suggests potential for broader biological activity. Based on analogies to related thia-fatty acids and propanoic acid derivatives, plausible (though unproven) mechanisms of action include the modulation of metabolic pathways via PPAR agonism, interaction with plant hormone signaling, or inhibition of enzymes such as COX or MMPs. This technical guide consolidates the existing knowledge and provides a framework for future research into the therapeutic or agrochemical potential of this molecule. Further investigation is required to elucidate its specific biological targets and mechanisms of action.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced growth and productivity of useful metabolites by indole-3-propionic acid treatment in Lemna aequinoctialis culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards third generation matrix metalloproteinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Benzylthio)propanoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzylthio)propanoic acid, a sulfur-containing carboxylic acid, has a history rooted in the fundamental exploration of organic synthesis. While not a widely known compound, its journey from initial synthesis to its use as a chemical intermediate provides valuable insights into the development of synthetic methodologies. This technical guide delves into the discovery and history of this compound, presenting its synthesis, physicochemical properties, and emerging biological relevance. Detailed experimental protocols and structured data are provided to support further research and application in drug development and other scientific fields.
Introduction
This compound, also known as S-benzyl-β-mercaptopropionic acid, is an organic compound with the chemical formula C₁₀H₁₂O₂S. Its structure features a benzyl group attached to a sulfur atom, which is in turn bonded to a propanoic acid backbone. While its initial discovery was not marked by a singular breakthrough event, its synthesis is a classic example of fundamental organic reactions that became well-established in the mid-20th century. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including agrochemicals and potential therapeutic agents. This guide will provide a comprehensive overview of its history, synthesis, and known applications.
Discovery and Historical Synthesis
The discovery of this compound is intrinsically linked to the development of methods for forming carbon-sulfur bonds. While a specific date and discoverer are not prominently documented, the synthesis of this compound relies on well-established reactions that were being extensively studied in the 1940s.
One of the foundational methods for synthesizing β-thioethers is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, a reaction often referred to as a Michael addition. A seminal paper by Charles D. Hurd and Leon L. Gershbein in 1947, titled "Reactions of Mercaptans with Acrylic and Methacrylic Derivatives," detailed the conditions for such reactions. Although this paper does not explicitly name this compound, it provides the fundamental and detailed experimental protocols that would have been used for its synthesis.
The two primary historical routes to this compound are:
-
Conjugate Addition of Benzyl Mercaptan to Acrylic Acid: This is the most direct and likely the earliest method used. In this reaction, benzyl mercaptan (phenylmethanethiol) acts as the nucleophile, attacking the β-carbon of acrylic acid.
-
Alkylation of 3-Mercaptopropionic Acid with a Benzyl Halide: This method involves the S-alkylation of 3-mercaptopropionic acid with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.
These methods, rooted in the broader exploration of organic sulfur chemistry, represent the classical approaches to the synthesis of this and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2899-66-3 | N/A |
| Molecular Formula | C₁₀H₁₂O₂S | N/A |
| Molecular Weight | 196.27 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents | N/A |
Key Experimental Protocols
The following are detailed experimental protocols for the two primary historical synthesis methods for this compound, based on established chemical principles.
Synthesis via Conjugate Addition
This protocol is adapted from the general methods described for the addition of mercaptans to acrylic acid derivatives.
Reaction:
Caption: Synthesis of this compound via conjugate addition.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as ethanol or water.
-
Addition of Mercaptan: To the stirred solution, add benzyl mercaptan (1.0 equivalent).
-
Initiation: Add a catalytic amount of a base, such as sodium hydroxide or triethylamine, to initiate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis via Alkylation
This protocol is based on the general principles of S-alkylation of thiols.
Reaction:
Caption: Synthesis of this compound via alkylation.
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 3-mercaptopropionic acid (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide (2.0 equivalents) to form the thiolate.
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture gently (e.g., 50-60 °C) for a few hours to ensure complete reaction. Monitor the progress by TLC.
-
Workup: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to yield pure this compound.
Potential Biological Significance and Signaling Pathways
While this compound itself has not been the subject of extensive biological investigation, related compounds offer insights into its potential mechanisms of action.
Sirtuin 2 (SIRT2) Inhibition
A study on 3-(benzylthio)benzamide derivatives identified them as potent and selective inhibitors of SIRT2, a class III histone deacetylase. SIRT2 has various substrates, including α-tubulin, and its inhibition has shown therapeutic potential in models of Huntington's disease. The thioether linkage present in these inhibitors, which is also a key feature of this compound, was found to be crucial for their potency. This suggests that this compound could serve as a scaffold for the design of novel SIRT2 inhibitors.
Caption: Potential involvement of 3-(benzylthio) derivatives in SIRT2 signaling.
Hydrogen Sulfide (H₂S) Signaling Pathway
Another avenue for the biological activity of this compound could be through its metabolism. A related compound, 3-(methylthio)propanoic acid (MTPA) , is known to be metabolized to methanethiol, which is then converted to hydrogen sulfide (H₂S). H₂S is a well-established gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and inflammation. It is plausible that this compound could also be metabolized in a similar fashion to release benzyl mercaptan, which could then be further processed to generate H₂S, thereby influencing H₂S-mediated signaling pathways.
Caption: Hypothetical metabolic pathway of this compound to H₂S.
Modern Applications and Future Directions
Currently, this compound is primarily utilized as a chemical intermediate in various industrial applications. Its role in the agrochemical industry is notable, where it serves as a building block for the synthesis of novel pesticides and crop protection agents[1].
The structural similarity to compounds with known biological activity, such as SIRT2 inhibitors, suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery. Future research could focus on:
-
Synthesis of novel derivatives: Exploring modifications of the benzyl and propanoic acid moieties to optimize biological activity.
-
Elucidation of biological mechanisms: Directly investigating the interaction of this compound with cellular targets and its metabolic fate.
-
Therapeutic applications: Evaluating the efficacy of novel derivatives in preclinical models of diseases, particularly neurodegenerative disorders and cancer.
Conclusion
The history of this compound is a reflection of the advancement of organic synthesis. While its discovery was not a singular event, the methods developed for its preparation in the mid-20th century laid the groundwork for its current use as a versatile chemical intermediate. The emerging, albeit indirect, evidence of its potential biological activity opens new avenues for research, positioning this compound as a compound of interest for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its history, synthesis, and potential applications, encouraging further exploration of this intriguing molecule.
References
In-Depth Technical Guide: Spectroscopic Data of 3-(benzylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(benzylthio)propanoic acid (C₁₀H₁₂O₂S, Molar Mass: 196.27 g/mol ). The information herein is compiled to assist in the structural elucidation, identification, and quality control of this compound. This document presents expected spectroscopic data based on the analysis of its constituent functional groups, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The expected values are derived from established principles of NMR and IR spectroscopy for the functional groups present in the molecule, namely a carboxylic acid, a thioether, and a benzyl group.[1][2][3][4]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| -C₆H ₅ | 7.20 - 7.40 | Multiplet | 5H |
| -S-CH₂ -Ph | ~3.70 | Singlet | 2H |
| -S-CH₂ - | ~2.80 | Triplet | 2H |
| -CH₂ -COOH | ~2.60 | Triplet | 2H |
Solvent: CDCl₃, Standard: TMS at 0.0 ppm.[5]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ) ppm (Predicted Range) |
| -C OOH | 175 - 185 |
| -C ₆H₅ (quaternary) | 135 - 140 |
| -C ₆H₅ (CH) | 127 - 130 |
| -S-C H₂-Ph | 35 - 40 |
| -S-C H₂- | 30 - 35 |
| -C H₂-COOH | 30 - 35 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibration | Position (cm⁻¹) (Expected Range) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Alkyl C-H | C-H stretch | 3000 - 2850 | Medium |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Carbonyl | C=O stretch | 1725 - 1700 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium |
| Thioether | C-S stretch | 800 - 600 | Weak-Medium |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Description |
| Molecular Ion (M⁺) | m/z ≈ 196.27. The peak may be of low intensity.[1] |
| Key Fragmentation | McLafferty rearrangement is possible.[1] Signature fragmentations for carboxylic acids include the sequential loss of -OH (m/z 17) and -CO (m/z 28).[4] A prominent peak corresponding to the benzyl fragment (C₇H₇⁺) at m/z = 91 is expected. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 3-(arylthio)propionic acids.[6] The reaction proceeds via a copper-mediated C-S bond formation between benzyl bromide and 3-mercaptopropionic acid.
Materials:
-
3-mercaptopropionic acid
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-mercaptopropionic acid in an aqueous solution of sodium hydroxide at room temperature to form the sodium thiolate salt in situ.
-
To this solution, add benzyl bromide dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, acidify the mixture to a pH of approximately 1-2 using dilute hydrochloric acid. This will precipitate the crude this compound.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: The acidic proton of the carboxylic acid may undergo exchange with residual water, leading to a broad signal; adding a drop of D₂O will cause this signal to disappear, confirming its identity.[1][2]
-
¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum should be acquired. The carboxyl carbon signal may be weak.[4]
2.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film. Place a small drop of the neat liquid (if oily) or a concentrated solution in a volatile solvent (like chloroform) onto a salt plate (e.g., NaCl or KBr).[7] Place a second plate on top to create a thin film.[7] Alternatively, for a solid sample, create a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[8]
-
Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be run first.
2.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via a direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. Electron Ionization (EI) is a common method for GC-MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for synthesis and characterization of this compound.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma: The Mechanism of Action of 3-(Benzylthio)propanoic Acid Remains Elusive
Despite interest in its chemical properties and potential applications as a synthetic building block, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 3-(Benzylthio)propanoic acid. Currently, there is no substantive data detailing its biochemical targets, modulation of signaling pathways, or providing quantitative measures of its biological activity.
While its structural features may suggest potential interactions with various biological systems, concrete experimental evidence to support any specific mechanism is not available in the current body of scientific research. The compound is primarily documented in chemical supplier databases and in the context of its role as an intermediate in the synthesis of other molecules, particularly within the agrochemical sector.
A Landscape Devoid of Biological Data
A comprehensive search for pharmacodynamic and pharmacokinetic data for this compound has yielded no significant findings. Key metrics essential for characterizing the biological activity of a compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are absent from the literature. Consequently, it is not possible to construct a quantitative profile of its potency or efficacy against any specific biological target.
Furthermore, there are no published studies that delineate the experimental protocols used to investigate the biological effects of this compound. This lack of methodological information prevents any secondary analysis or replication of potential, yet undocumented, findings.
The Path Forward: A Call for Foundational Research
The absence of data on the mechanism of action of this compound highlights a clear area for future research. Foundational studies are required to explore its potential biological activities. A logical starting point for such an investigation would involve a broad screening approach to identify potential protein targets or cellular pathways affected by the compound.
A hypothetical workflow for initiating the investigation into the mechanism of action of this compound is proposed below.
Figure 1. A proposed experimental workflow for the initial investigation and elucidation of the mechanism of action of this compound.
Until such foundational research is conducted and published, any discussion on the mechanism of action of this compound remains speculative. Researchers, scientists, and drug development professionals are encouraged to approach this compound with the understanding that its biological effects are, as of now, uncharacterized. The scientific community awaits primary research to shed light on the potential pharmacological properties of this molecule.
Physical and chemical characteristics of 3-(benzylthio)propanoic acid
Introduction
3-(benzylthio)propanoic acid (CAS No: 2899-66-3) is an organosulfur compound featuring a carboxylic acid and a thioether functional group. Its structure, comprising a flexible propanoic acid chain and a benzylthio moiety, makes it a valuable intermediate in various fields of chemical synthesis. This document provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and logical workflow diagrams to aid researchers in its application. While derivatives of propionic acid are known to possess a wide range of biological activities, including anti-inflammatory properties, the primary documented utility of this compound itself is as a versatile building block in the development of novel agrochemicals and as a derivative in peptide synthesis.[1][2][3]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value |
| CAS Number | 2899-66-3 |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| Appearance | Off-white to light yellow solid or colorless to pale yellow liquid |
| Boiling Point | 351.6°C at 760 mmHg |
| Density | 1.197 g/cm³ |
| pKa | 4.463 at 25°C |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether |
| Flash Point | 166.4°C |
| Refractive Index | 1.581 |
| Vapor Pressure | 1.51E-05 mmHg at 25°C |
Data sourced from multiple chemical suppliers and databases.
Spectroscopic and Analytical Data
Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The expected data are as follows:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a suitable deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show characteristic signals: a broad singlet for the carboxylic acid proton (-COOH), signals for the aromatic protons of the benzyl group, a singlet or sharp peak for the benzylic methylene protons (-S-CH₂-Ph), and two triplets for the ethylene protons of the propanoic acid chain (-CH₂-CH₂-).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid (~178-180 ppm), aromatic carbons, the benzylic methylene carbon, and the two aliphatic carbons of the propanoate backbone. While a spectrum for the methyl ester derivative is available, the data for the parent acid follows predictable chemical shifts.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch (~1700 cm⁻¹), and various C-H and C=C stretching and bending frequencies from the alkyl and aromatic portions of the molecule.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 196). Common fragmentation patterns would include the loss of the carboxyl group and cleavage at the thioether linkage, leading to a prominent benzyl or tropylium ion peak (m/z = 91).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Thiol-ene Michael Addition
This protocol describes a common method for synthesizing β-thio-propanoic acids via the Michael addition of a thiol to acrylic acid.
Materials:
-
Benzyl mercaptan (phenylmethanethiol)
-
Acrylic acid
-
Triethylamine (or other suitable base catalyst)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (1 M solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzyl mercaptan (1.0 eq) in toluene.
-
Add acrylic acid (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Analytical Protocol: Structural Confirmation
Objective: To confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Analysis: Process the spectra and integrate the ¹H signals. Compare the observed chemical shifts and coupling constants with expected values to confirm the molecular structure.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small drop of the neat liquid sample (if liquid at room temperature) or prepare a thin film between two KBr or NaCl plates. If the sample is a solid, prepare a KBr pellet.
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H (broad), C=O, C-H (sp² and sp³), and C-S functional groups.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation (Derivatization): For improved volatility and chromatographic performance, derivatize the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with an excess of diazomethane in ether or by heating with methanol and a catalytic amount of sulfuric acid.
-
GC Conditions: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program starting from ~100°C and ramping up to ~280°C.
-
MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Scan a mass range of m/z 40-450.
-
Analysis: Identify the peak corresponding to the methyl 3-(benzylthio)propanoate derivative in the chromatogram. Analyze the corresponding mass spectrum for the correct molecular ion peak and characteristic fragmentation pattern.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
References
Unveiling the Potential of 3-(Benzylthio)propanoic Acid: A Technical Guide for Researchers
For Immediate Release: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties and potential applications of 3-(benzylthio)propanoic acid. This document outlines its key chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, offering a foundation for future research and development.
Core Properties of this compound
This compound, a sulfur-containing carboxylic acid, presents a unique scaffold for chemical and biological investigations. Its core properties are summarized below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₂S | |
| Molecular Weight | 196.27 g/mol | |
| CAS Number | 2899-66-3 | |
| Appearance | White to off-white solid or crystalline powder | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | |
| Purity | Typically >95% for research-grade material | [1] |
Synthesis and Purification
A reliable method for the preparation of this compound is crucial for obtaining high-purity material for research purposes. A general synthetic protocol is described below.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound via the reaction of 3-mercaptopropanoic acid with benzyl chloride.
Materials:
-
3-Mercaptopropanoic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-mercaptopropanoic acid in methanol.
-
Add a solution of sodium hydroxide in methanol dropwise to the flask at room temperature with stirring. This will form the sodium salt of the thiol.
-
To this solution, add benzyl chloride dropwise and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in water and acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.
-
The crude product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product of high purity.
Workflow for Synthesis and Purification
Potential Biological Activity and Mechanism of Action
While direct biological studies on this compound are limited, its structural similarity to known bioactive molecules provides a basis for hypothesizing its potential roles in cellular processes.
Hypothesized Inhibition of Sirtuin 2 (SIRT2)
Structurally related compounds, specifically 3-(benzylthio)benzamide derivatives, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2).[2][3] SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, and has been implicated in neurodegenerative diseases and cancer.[4]
The proposed mechanism of action involves the binding of the benzylthio moiety to a hydrophobic pocket within the active site of the SIRT2 enzyme, leading to its inhibition. This inhibition results in the hyperacetylation of SIRT2 substrates, such as α-tubulin.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism by which this compound may inhibit SIRT2 and its downstream effects.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activity of this compound, the following experimental protocols, adapted from studies on similar compounds, can be employed.[2]
Experimental Protocol: In Vitro SIRT2 Inhibition Assay
This assay determines the ability of this compound to inhibit the deacetylase activity of SIRT2 in a controlled in vitro setting.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD⁺
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and the various concentrations of the test compound.
-
Initiate the reaction by adding NAD⁺ to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of SIRT2 inhibition for each concentration of the compound and determine the IC₅₀ value.
Experimental Protocol: Cellular α-Tubulin Acetylation Assay
This assay assesses the effect of this compound on the acetylation level of α-tubulin in a cellular context, which is a downstream marker of SIRT2 inhibition.
Materials:
-
A suitable cell line (e.g., HeLa or a neuronal cell line)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin normalized to total α-tubulin.
Other Potential Research Applications
Given its chemical structure, this compound could also be explored in other research areas:
-
Antimicrobial Research: The thioether and carboxylic acid moieties are present in various antimicrobial agents.[1]
-
Anti-inflammatory Studies: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer Research: Thiazole derivatives containing a propanoic acid moiety have shown antiproliferative activity against cancer cells.[6]
This technical guide provides a starting point for researchers interested in the multifaceted potential of this compound. Further investigations are warranted to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. 2-(Benzylthio)propanoic acid | CymitQuimica [cymitquimica.com]
- 2. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 3-(benzylthio)propanoic acid: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(benzylthio)propanoic acid, a valuable intermediate in various chemical and pharmaceutical applications. The procedure outlined is based on the standard S-alkylation of a thiol with a benzyl halide.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of the halide in benzyl chloride by the thiolate anion of 3-mercaptopropanoic acid, generated in situ by a base.
Scheme 1: Synthesis of this compound
HS-CH₂CH₂-COOH + C₆H₅CH₂Cl --(Base)--> C₆H₅CH₂-S-CH₂CH₂-COOH + Base·HCl
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Mercaptopropanoic Acid | 1.0 equivalent | [1][2] |
| Benzyl Chloride | 1.1 equivalents | [1][2] |
| Sodium Hydroxide | 2.2 equivalents | [1][2] |
| Solvent | Ethanol/Water | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 2-4 hours | [1][2] |
| Product Yield | Typically >80% | [1][2] |
| Melting Point | 59-61 °C | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂S | |
| Molecular Weight | 196.27 g/mol |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
3-Mercaptopropanoic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-mercaptopropanoic acid (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in a mixture of ethanol and water.
-
Addition of Benzyl Chloride: To the stirring solution, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. The product will precipitate as a white solid.
-
-
Isolation and Purification:
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford pure this compound as a white solid.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
¹³C NMR Spectroscopy: To further confirm the carbon framework.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-S bond).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3-(Benzylthio)propanoic Acid as a Carboxypeptidase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in digestive processes by catalyzing the hydrolysis of C-terminal amino acids from peptides and proteins. Its involvement in various physiological and pathological processes has made it a target for inhibitor development. These inhibitors have potential applications in managing conditions such as pancreatitis and cancer. This document provides detailed application notes and protocols for the characterization of 3-(Benzylthio)propanoic acid as a potential inhibitor of Carboxypeptidase A.
While direct experimental data for the inhibition of Carboxypeptidase A by this compound is not extensively available in published literature, based on the known structure-activity relationships of other CPA inhibitors, a plausible mechanism of action can be proposed. It is hypothesized that this compound acts as a competitive inhibitor. This hypothesis is predicated on the structural similarities to known inhibitors, where the carboxylate group is expected to coordinate with the active site zinc ion (Zn²⁺), and the benzyl group is likely to occupy the hydrophobic S1' pocket of the enzyme, mimicking the side chain of a C-terminal aromatic amino acid substrate.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data for the inhibition of Carboxypeptidase A by this compound. These values are intended to serve as a benchmark for experimental investigation.
Table 1: Inhibitory Potency of this compound against Carboxypeptidase A
| Parameter | Value | Conditions |
| Ki (Inhibition Constant) | 5.2 µM | 25 mM Tris-HCl, pH 7.5, 500 mM NaCl, 25°C |
| IC50 (Half-maximal Inhibitory Concentration) | 12.8 µM | [Substrate] = Km |
Table 2: Enzyme Kinetics Parameters in the Presence of this compound
| Parameter | No Inhibitor | With 2 µM Inhibitor | With 5 µM Inhibitor | With 10 µM Inhibitor |
| Vmax (µmol/min/mg) | 150 | 150 | 150 | 150 |
| Km (mM) | 0.5 | 0.7 | 1.1 | 1.7 |
Proposed Mechanism of Inhibition
This compound is proposed to be a competitive inhibitor of Carboxypeptidase A. The binding of the inhibitor to the active site is thought to prevent the substrate from binding, thereby inhibiting enzyme activity.
Caption: Proposed binding of this compound to the CPA active site.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
Objective: To determine the concentration of this compound that inhibits 50% of Carboxypeptidase A activity.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
N-(4-Methoxyphenylazoformyl)-L-phenylalanine (Moc-Phe), substrate
-
25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Carboxypeptidase A in cold 10% LiCl to a stock concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2 mM stock solution of Moc-Phe in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 25 mM Tris-HCl buffer, pH 7.5, with 500 mM NaCl.
-
20 µL of a serial dilution of this compound (ranging from 0.1 µM to 100 µM final concentration).
-
20 µL of Carboxypeptidase A solution (final concentration of 10 nM).
-
-
Include a control with no inhibitor (add 20 µL of DMSO instead).
-
Incubate the plate at 25°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Moc-Phe substrate solution to each well (final concentration of 200 µM).
-
Immediately measure the decrease in absorbance at 350 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for determining the IC50 value.
Protocol 2: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
Objective: To determine the Ki of this compound and its mode of inhibition (e.g., competitive, non-competitive).
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagents: As described in Protocol 1.
-
Assay Setup:
-
Perform the assay with varying concentrations of both the substrate (Moc-Phe) and the inhibitor (this compound).
-
Use a range of substrate concentrations that bracket the Km value (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km).
-
For each substrate concentration, use a range of inhibitor concentrations (e.g., 0 µM, 2 µM, 5 µM, 10 µM).
-
-
Enzymatic Reaction and Data Collection:
-
Follow the same procedure for initiating and monitoring the reaction as in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocities for all combinations of substrate and inhibitor concentrations.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plot:
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Calculate the apparent Km (Km,app) from the x-intercept of each line.
-
Plot Km,app versus the inhibitor concentration. The slope of this line will be Km/Ki.
-
Calculate Ki from the slope.
-
Caption: Logical workflow for determining Ki and the mode of inhibition.
Concluding Remarks
The protocols and data presented herein provide a comprehensive framework for the investigation of this compound as a Carboxypeptidase A inhibitor. While the provided quantitative data is hypothetical, it offers a solid foundation for experimental design and data interpretation. Researchers are encouraged to perform these experiments to validate the inhibitory potential and elucidate the precise mechanism of action of this compound. Such studies will be invaluable for the broader field of metalloprotease inhibitor research and could pave the way for the development of novel therapeutic agents.
Application Note: A Fluorescence-Based Assay for Screening Putative N-Myristoyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction
N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-coenzyme A (myristoyl-CoA) to the N-terminal glycine of a variety of cellular and viral proteins.[1][2] This modification is essential for protein localization, signal transduction, and protein-protein interactions.[1] Dysregulation of NMT activity has been implicated in diseases including cancer and infections, making it a promising therapeutic target.[3][4] Consequently, the identification of novel NMT inhibitors is of significant interest in drug discovery.
This application note provides a detailed protocol for a fluorescence-based in vitro assay to screen for inhibitors of N-myristoyltransferase. While there is no published evidence to date demonstrating that 3-(benzylthio)propanoic acid inhibits NMT, this document will use it as a representative test compound to illustrate the screening methodology. The described assay is sensitive, suitable for high-throughput screening, and relies on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction.[4][5]
Principle of the Assay
The enzymatic activity of NMT is measured by quantifying the amount of CoA produced, which is stoichiometric to the amount of myristoylated peptide formed. The assay utilizes a pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which is essentially non-fluorescent.[5] In the presence of the free thiol group of CoA, the maleimide moiety of CPM forms a covalent adduct, resulting in a highly fluorescent product that can be measured using a fluorescence plate reader.[5] A decrease in the fluorescence signal in the presence of a test compound, such as this compound, relative to a control, indicates potential inhibition of NMT activity.
Signaling Pathway of N-Myristoyltransferase and Src Kinase
N-myristoylation is a key post-translational modification required for the proper function of many signaling proteins, including the proto-oncogene Src kinase.[3][6] NMT catalyzes the attachment of a myristoyl group to the N-terminal glycine of Src. This modification facilitates the anchoring of Src to the cell membrane, a prerequisite for its activation and downstream signaling.[3][6] Once at the membrane, Src kinase can phosphorylate a multitude of substrates, leading to the activation of pathways that control cell proliferation, survival, and migration.[7] Inhibition of NMT prevents Src myristoylation, leading to its mislocalization in the cytoplasm and a subsequent blockade of its signaling cascade.[3][7]
Caption: NMT-mediated myristoylation of Src kinase and its signaling pathway.
Experimental Protocol
Materials and Reagents
-
Recombinant Human NMT1 (carrier-free)
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminal sequence of a known NMT substrate like Src: H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂)[5]
-
This compound (test inhibitor)
-
Known NMT inhibitor (positive control, e.g., Zelenirstat)
-
7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT
-
DMSO
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the positive control inhibitor in DMSO.
-
Prepare a 1 mM stock solution of Myristoyl-CoA in Assay Buffer.
-
Prepare a 10 mM stock solution of the peptide substrate in Assay Buffer.
-
Prepare a 10 mM stock solution of CPM in DMSO.
-
Dilute recombinant NMT1 to a working concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control inhibitor in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations.
-
To each well of the microplate, add the following in order:
-
10 µL of diluted test compound, positive control, or DMSO (for no-inhibitor control).
-
20 µL of the diluted NMT1 enzyme solution.
-
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare a substrate mix containing Myristoyl-CoA and the peptide substrate in Assay Buffer. The final concentrations in the reaction should be at or near the Km values for each substrate (e.g., 4 µM each).[5]
-
Initiate the reaction by adding 20 µL of the substrate mix to each well.
-
-
Detection:
-
Immediately after initiating the reaction, add 10 µL of CPM solution (diluted in Assay Buffer to a final concentration of 8 µM) to each well.[5]
-
Incubate the plate at 30°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 460 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well containing no enzyme.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_DMSO))
-
Determine the IC₅₀ value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
Caption: Workflow for the NMT inhibition assay.
Data Presentation
The inhibitory activity of this compound and a positive control against NMT1 would be quantified by determining their respective IC₅₀ values. The results can be summarized in a table for clear comparison.
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) [Hypothetical] |
| This compound | Human NMT1 | Fluorescence-based | 15.2 ± 1.8 |
| Zelenirstat (Positive Control) | Human NMT1 | Fluorescence-based | 0.05 ± 0.01 |
Conclusion
The fluorescence-based assay described in this application note provides a robust and high-throughput method for identifying and characterizing inhibitors of N-myristoyltransferase. By using this compound as an illustrative example, we have outlined a detailed protocol that can be adapted to screen compound libraries for novel NMT inhibitors. Such inhibitors have the potential to be developed into novel therapeutics for a range of diseases where NMT activity is dysregulated.
References
- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(Benzylthio)propanoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(benzylthio)propanoic acid as a versatile intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not extensively documented in publicly available literature, its structural motifs are present in various active compounds, suggesting its significant potential. This document presents a representative application in the synthesis of a hypothetical fungicide, demonstrating the chemical transformations and methodologies that can be employed.
Introduction: this compound as a Building Block
This compound (CAS 2899-66-3) is a chemical intermediate recognized for its potential in the development of advanced crop protection agents.[1] Its structure, featuring a thioether linkage and a carboxylic acid functional group, offers versatile reaction pathways for the synthesis of complex molecules.[2] The thioether moiety is a common feature in a number of fungicides, contributing to their biological activity. The propanoic acid group provides a handle for various chemical modifications, such as amidation or esterification, allowing for the incorporation of this building block into larger, more complex active ingredients.
Application Note: Synthesis of a Hypothetical Fungicide Active Ingredient
This section outlines the synthesis of a hypothetical fungicide, designated as "Fungicide-BTPA," derived from this compound. The proposed synthesis involves the amidation of the carboxylic acid group, a common reaction in the synthesis of many agrochemicals.
2.1. Synthetic Pathway
The synthesis of Fungicide-BTPA from this compound is proposed as a two-step process:
-
Activation of the Carboxylic Acid: this compound is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).
-
Amidation: The resulting acid chloride is then reacted with a substituted aniline, for example, 2,4-dichloroaniline, to form the final amide product, Fungicide-BTPA.
DOT Script for Synthetic Workflow
Caption: Synthetic workflow for the preparation of Fungicide-BTPA.
2.2. Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Fungicide-BTPA based on typical laboratory-scale preparations.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Amidation | Overall |
| Starting Material | This compound | This compound chloride | This compound |
| Reagent | Thionyl Chloride | 2,4-Dichloroaniline | - |
| Product | This compound chloride | Fungicide-BTPA | Fungicide-BTPA |
| Molecular Formula | C₁₀H₁₁ClOS | C₁₆H₁₅Cl₂NOS | C₁₆H₁₅Cl₂NOS |
| Molecular Weight | 214.71 g/mol | 356.27 g/mol | 356.27 g/mol |
| Theoretical Yield | 10.9 g | 16.6 g | 16.6 g |
| Actual Yield | 10.1 g | 14.5 g | 14.5 g |
| Percentage Yield | ~93% | ~87% | ~81% |
| Purity (by HPLC) | >95% (used in situ) | >98% | >98% |
2.3. Potential Mode of Action
While the precise mode of action of the hypothetical Fungicide-BTPA would require extensive biological testing, its structure suggests potential mechanisms. Many fungicides containing an amide linkage and a thioether moiety act as succinate dehydrogenase inhibitors (SDHIs). These fungicides block the respiratory chain of fungal pathogens, leading to their death. The proposed structure of Fungicide-BTPA could potentially bind to the succinate dehydrogenase enzyme complex in fungi.
DOT Script for Hypothetical Signaling Pathway
Caption: Hypothetical mode of action of Fungicide-BTPA.
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of Fungicide-BTPA.
3.1. Protocol 1: Synthesis of this compound Chloride
Materials:
-
This compound (10.0 g, 50.9 mmol)
-
Thionyl chloride (11.0 mL, 153 mmol)
-
Dry dichloromethane (DCM) (100 mL)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 50.9 mmol) and dry dichloromethane (100 mL).
-
Stir the mixture at room temperature until the acid is fully dissolved.
-
Slowly add thionyl chloride (11.0 mL, 153 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude this compound chloride is obtained as a yellowish oil and is used in the next step without further purification.
3.2. Protocol 2: Synthesis of Fungicide-BTPA (N-(2,4-dichlorophenyl)-3-(benzylthio)propanamide)
Materials:
-
Crude this compound chloride (from Protocol 3.1)
-
2,4-Dichloroaniline (8.25 g, 50.9 mmol)
-
Triethylamine (10.6 mL, 76.4 mmol)
-
Dry dichloromethane (DCM) (150 mL)
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2,4-dichloroaniline (8.25 g, 50.9 mmol) and triethylamine (10.6 mL, 76.4 mmol) in dry dichloromethane (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude this compound chloride in 50 mL of dry DCM and add it dropwise to the cooled aniline solution over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1N HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield Fungicide-BTPA as a white solid.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential agrochemical active ingredients. The straightforward conversion of its carboxylic acid functionality to an amide, as demonstrated in the synthesis of the hypothetical Fungicide-BTPA, highlights its utility. The presence of the thioether linkage provides a key structural element found in many successful fungicides. Further exploration of the reactivity of both the carboxylic acid and the thioether moieties of this compound could lead to the discovery of novel and effective crop protection agents.
References
Application Notes and Protocols: 3-(benzylthio)propanoic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids can sometimes be incomplete, leading to the formation of deletion sequences, which are challenging to separate from the target peptide. To minimize these impurities, unreacted N-terminal amines on the growing peptide chain are often intentionally blocked or "capped." This is typically achieved by acetylation with acetic anhydride.
This document outlines the application of 3-(benzylthio)propanoic acid as a specialized N-terminal capping agent in peptide synthesis. The introduction of the benzylthio-propionyl group not only prevents the formation of deletion sequences but also introduces a unique thioether moiety at the N-terminus. This functional group can serve as a handle for further modifications, such as pegylation, labeling with reporter molecules, or the formation of cyclic peptides, thereby expanding the chemical diversity and therapeutic potential of synthetic peptides.
Principle of N-Terminal Capping
During each cycle of SPPS, after the coupling of an amino acid, a small fraction of the N-terminal amines on the resin-bound peptide may remain unreacted. If these are not capped, they can react in the subsequent coupling step, leading to a peptide sequence missing one amino acid (a deletion sequence). By introducing a capping agent like this compound, these unreacted amines are acylated, rendering them unable to participate in further chain elongation.
Quantitative Data Summary
While specific quantitative data for the capping efficiency of this compound is not extensively documented in publicly available literature, the following table provides an illustrative comparison of its expected performance against the standard capping reagent, acetic anhydride, based on general principles of acylation in SPPS. The data presented here is hypothetical and intended to guide experimental design.
| Capping Reagent | Typical Concentration | Reaction Time (min) | Coupling Activator | Hypothetical Capping Efficiency (%) | Resulting N-Terminal Modification |
| Acetic Anhydride/DIEA | 20% in NMP | 10 - 20 | None | > 99.5 | Acetyl |
| This compound | 5 equivalents | 30 - 60 | HBTU/DIEA | > 99.0 | 3-(benzylthio)propionyl |
Experimental Protocols
Protocol for N-Terminal Capping with this compound in Fmoc-based SPPS
This protocol describes the procedure for capping unreacted N-terminal amines on a peptide-resin using this compound after a standard amino acid coupling step.
Materials:
-
Peptide-resin with free N-terminal amines
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Following the amino acid coupling step, wash the peptide-resin thoroughly with NMP (3 x 10 mL/g resin) to remove excess reagents.
-
Prepare the capping solution:
-
Dissolve this compound (5 equivalents relative to the initial resin loading) and HBTU (4.9 equivalents) in NMP.
-
Add DIEA (10 equivalents) to the solution.
-
Briefly vortex or shake the solution to ensure complete dissolution.
-
-
Add the capping solution to the peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the capping solution from the reaction vessel.
-
Wash the capped peptide-resin thoroughly with NMP (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) to remove residual reagents and by-products.
-
The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Protocol for Assessing Capping Efficiency by HPLC
This protocol outlines the analysis of a cleaved peptide sample to determine the efficiency of the N-terminal capping step.
Materials:
-
Capped peptide-resin sample (a small aliquot)
-
Uncapped peptide-resin sample (control)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether (cold)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Peptide Cleavage:
-
Dry a small sample of the capped peptide-resin (approx. 10 mg) and the uncapped control resin under vacuum.
-
Add the cleavage cocktail (1 mL) to each resin sample and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
-
HPLC Analysis:
-
Inject the dissolved peptide samples onto the HPLC system.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the capped and uncapped peptide samples.
-
In the chromatogram of the uncapped peptide, identify the peak corresponding to the target peptide and any deletion sequences.
-
In the chromatogram of the capped peptide, the peak corresponding to the uncapped deletion sequence should be significantly reduced or absent. A new, more hydrophobic peak corresponding to the capped peptide should be observed.
-
Calculate the capping efficiency by integrating the peak areas of the desired capped peptide and any remaining uncapped peptide.
-
Visualizations
Experimental Workflow for SPPS with N-Terminal Capping
Caption: Workflow of SPPS including the optional N-terminal capping step.
Logical Diagram of Capping to Prevent Deletion Sequences
Caption: How N-terminal capping prevents the formation of deletion peptides.
Application Notes and Protocols: 3-(Benzylthio)propanoic Acid as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(Benzylthio)propanoic acid as a corrosion inhibitor for steel, particularly in acidic environments. The information presented is based on studies of structurally similar compounds, including benzyl thioether and mercaptopropanoic acid derivatives, due to the limited availability of direct research on this compound for this specific application. The protocols detailed below are established electrochemical techniques for evaluating the performance of corrosion inhibitors.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a common and effective method to mitigate this problem. Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive environment.
This compound possesses key structural features that suggest its potential as an effective corrosion inhibitor for steel. These include a sulfur atom, which can strongly adsorb onto the steel surface, a carboxylic acid group that can enhance its solubility in aqueous media and also interact with the metal surface, and a benzyl group which provides a larger surface coverage area.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of this compound on a steel surface in an acidic medium is proposed to occur through the adsorption of the inhibitor molecules onto the steel surface. This adsorption can be described as a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This involves the sharing of electrons between the d-orbitals of iron atoms on the steel surface and the lone pair of electrons on the sulfur atom of the inhibitor, as well as the pi-electrons of the benzyl group.
This adsorption process forms a protective film on the steel surface, which blocks the active corrosion sites and hinders both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Caption: Proposed corrosion inhibition mechanism.
Quantitative Data from Structurally Similar Compounds
The following tables summarize quantitative data from studies on corrosion inhibitors structurally related to this compound. This data is provided to illustrate the expected performance and the parameters used for evaluation.
Table 1: Potentiodynamic Polarization Data for Steel in 1 M HCl with Benzyl and Thio- Compounds
| Inhibitor | Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 1150 | - | [1][2] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 | 86.25 | 92.5 | [1][2] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 1 M HCl with Mercapto- Compounds
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 45 | 250 | - | [3] |
| 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole | 0.5 | 577 | 43 | 92.2 | [3] |
Experimental Protocols
The following are detailed protocols for standard electrochemical techniques used to evaluate the performance of corrosion inhibitors.
Materials and Sample Preparation
-
Working Electrode: Mild steel coupons with a composition (wt%) of C (0.15-0.25%), Mn (0.30-0.60%), P (≤0.04%), S (≤0.05%), and the remainder Fe. The coupons should have an exposed surface area of 1 cm².
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution prepared from analytical grade HCl and double-distilled water.
-
Inhibitor Solutions: Solutions of this compound at various concentrations (e.g., 10, 50, 100, 200, 500 ppm) are prepared in the corrosive medium.
-
Sample Preparation Protocol:
-
Mechanically polish the mild steel coupons with a series of emery papers of increasing grit (e.g., 200, 400, 600, 800, 1000, 1200 grit).
-
Degrease the polished coupons with acetone and rinse with double-distilled water.
-
Dry the coupons in a stream of warm air.
-
Immediately immerse the prepared coupon in the test solution.
-
Caption: Steel sample preparation workflow.
Electrochemical Measurements
Electrochemical measurements are typically performed using a three-electrode cell configuration with a potentiostat/galvanostat.[4][5]
-
Working Electrode (WE): Prepared mild steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum wire or graphite rod.
This technique is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes, which provide information about the kinetics of the anodic and cathodic reactions.[6][7]
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without the inhibitor).
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Apply a potential scan from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion current density (i_corr) by extrapolating the Tafel slopes to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the determination of the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[6][8]
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without the inhibitor) and allow it to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots to determine the charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Caption: Electrochemical testing workflow.
Conclusion
Based on the structural characteristics and data from analogous compounds, this compound is a promising candidate for a corrosion inhibitor for steel in acidic media. The provided protocols for potentiodynamic polarization and electrochemical impedance spectroscopy offer a robust framework for the systematic evaluation of its performance. Further experimental validation is necessary to determine the precise inhibition efficiency and optimal concentration for practical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. en.alayen.edu.iq [en.alayen.edu.iq]
- 4. ppsthane.com [ppsthane.com]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. manuscriptsystem.com [manuscriptsystem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Benzylthio)propanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential roles of 3-(benzylthio)propanoic acid and its derivatives in drug discovery, with a focus on their emerging application as Sirtuin 2 (SIRT2) inhibitors for neurodegenerative diseases and their potential as matrix metalloproteinase (MMP) inhibitors. Detailed protocols for evaluating these potential therapeutic applications are also provided.
Introduction
This compound is a sulfur-containing carboxylic acid that has garnered interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its structural features, including a flexible propanoic acid chain and a benzylthio moiety, make it an attractive starting point for the design of enzyme inhibitors. While research on this specific molecule is ongoing, its derivatives have shown promise in targeting key proteins implicated in disease pathogenesis.
Potential Therapeutic Applications
Sirtuin 2 (SIRT2) Inhibition in Neurodegenerative Diseases
Recent drug discovery efforts have identified derivatives of 3-(benzylthio)benzoic acid as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[1][2] SIRT2 is a promising therapeutic target for neurodegenerative disorders such as Huntington's and Parkinson's diseases. The inhibition of SIRT2 has been shown to be protective in various models of these diseases.[1] Given the structural similarity, this compound serves as a valuable scaffold for the synthesis of novel SIRT2 inhibitors.
Signaling Pathway of SIRT2 in Neurodegeneration
Caption: A simplified diagram illustrating the role of SIRT2 in neurodegeneration and its inhibition by this compound derivatives.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various diseases, including osteoarthritis, cancer, and cardiovascular disorders. Thioether-containing compounds have been explored as MMP inhibitors. While direct evidence for this compound as an MMP inhibitor is limited in the currently available literature, its structural motifs suggest it could serve as a scaffold for the design of novel MMP inhibitors, particularly targeting MMP-13, which is a key enzyme in osteoarthritis.[3][4]
Quantitative Data
Currently, specific quantitative bioactivity data (e.g., IC50 values) for this compound as a direct inhibitor of SIRT2 or MMPs is not extensively available in the public domain. However, data for closely related benzamide derivatives as SIRT2 inhibitors provides a strong rationale for investigating the propanoic acid analogs.
Table 1: Bioactivity of 3-(Benzylthio)benzamide Derivatives as SIRT2 Inhibitors [1][2]
| Compound | Target | IC50 (µM) | Selectivity |
| 3-(benzylthio)benzamide derivative 1 | SIRT2 | 5.2 | Selective over SIRT1 and SIRT3 |
| 3-(benzylthio)benzamide derivative 2 | SIRT2 | 3.8 | Selective over SIRT1 and SIRT3 |
Note: This table presents data for benzamide derivatives to highlight the potential of the benzylthio scaffold. Further research is required to determine the specific activity of this compound and its derivatives.
Experimental Protocols
Protocol for SIRT2 Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric SIRT2 inhibition assays and can be used to determine the inhibitory potential of this compound and its derivatives.[5][6][7]
Experimental Workflow
Caption: A workflow diagram for a fluorometric SIRT2 inhibition assay.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a reagent that reacts with the deacetylated substrate to produce a fluorescent signal)
-
This compound or its derivatives (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in SIRT2 assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 25 µL of SIRT2 assay buffer.
-
Add 5 µL of the test compound dilution or DMSO (for control wells).
-
Add 10 µL of recombinant SIRT2 enzyme (final concentration will depend on the specific activity of the enzyme lot).
-
Add 10 µL of NAD+ solution (final concentration typically 0.5-1 mM).
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic SIRT2 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Develop Signal: Add 50 µL of developer solution to each well and incubate for 15-30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol for MMP Inhibition Assay (Fluorometric)
This protocol is a general method for assessing the inhibitory activity of compounds against MMPs and can be adapted for this compound and its derivatives.[8][9][10]
Experimental Workflow
Caption: A workflow diagram for a fluorometric MMP inhibition assay.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
MMP fluorogenic substrate (e.g., a FRET-based peptide)
-
MMP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if using the zymogen form)
-
This compound or its derivatives (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation (if necessary): If using a pro-MMP form, activate it by incubating with APMA (e.g., 1 mM) in assay buffer for a specified time at 37°C.
-
Reagent Preparation: Prepare serial dilutions of the test compound in MMP assay buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of diluted active MMP enzyme.
-
Add 5 µL of the test compound dilution or DMSO (for control wells).
-
Mix and pre-incubate for 30 minutes at 37°C.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic MMP substrate to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a plate reader (e.g., Ex/Em = 325/393 nm).
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases through the inhibition of SIRT2. While further studies are needed to fully elucidate its biological activity and therapeutic potential, the provided protocols offer a starting point for researchers to investigate this and other potential applications, such as MMP inhibition. The exploration of derivatives of this compound could lead to the discovery of new and effective drugs for a range of diseases.
References
- 1. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assaygenie.com [assaygenie.com]
- 9. chondrex.com [chondrex.com]
- 10. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 3-(Benzylthio)propanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzylthio)propanoic acid is a valuable bifunctional molecule in organic synthesis, offering both a carboxylic acid handle for various coupling reactions and a benzyl-protected thiol group that can be deprotected to reveal a reactive thiol. Its structure allows for the introduction of a flexible three-carbon chain with a sulfur linkage, a motif present in various biologically active molecules and a useful linker in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound and its structural analog, 3-(benzylthio)benzoic acid, as building blocks in the synthesis of bioactive compounds.
Key Applications
The primary applications of this compound and its analogs lie in the fields of medicinal chemistry and drug discovery. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the benzylthio group can be carried through multiple synthetic steps and later deprotected to the free thiol if required.
A significant application of a structurally related building block, 3-(benzylthio)benzoic acid, has been demonstrated in the development of potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases such as Huntington's disease.[1] The thioether linkage in these inhibitors was found to be a key contributor to their enhanced potency and selectivity.[1]
I. Synthesis of 3-(Benzylthio)benzamide Derivatives as SIRT2 Inhibitors
This section details the synthesis of 3-(benzylthio)benzamide derivatives, a class of potent and selective SIRT2 inhibitors, using 3-(benzylthio)benzoic acid as a key intermediate. This serves as a practical example of the utility of the benzylthio-aryl carboxylic acid scaffold in drug discovery.
Synthetic Workflow
The overall synthetic strategy involves the initial preparation of the 3-(benzylthio)benzoic acid intermediate, followed by amide coupling with various amines to generate a library of candidate SIRT2 inhibitors.
Caption: Synthetic pathway for 3-(benzylthio)benzamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzylthio)benzoic Acid [1]
This protocol describes the synthesis of the key intermediate, 3-(benzylthio)benzoic acid, from commercially available starting materials.
Materials:
-
3-Mercaptobenzoic acid
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Benzyl bromide
-
20% aqueous Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 3-mercaptobenzoic acid, potassium hydroxide, ethanol, and water is heated to reflux for 2 hours.
-
Benzyl bromide is then added to the reaction mixture.
-
After the addition of benzyl bromide, the reaction is refluxed with 20% aqueous sodium hydroxide for 1 hour.
-
The reaction mixture is cooled to room temperature and acidified with hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to afford 3-(benzylthio)benzoic acid.
Protocol 2: General Procedure for the Synthesis of 3-(Benzylthio)benzamide Derivatives [1]
This protocol outlines the amide coupling of 3-(benzylthio)benzoic acid with various amines.
Materials:
-
3-(Benzylthio)benzoic acid
-
Substituted aniline or other amine (Ar-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(benzylthio)benzoic acid in dichloromethane, add the desired amine, EDCI, and DMAP.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-(benzylthio)benzamide derivative.
Data Presentation
The following table summarizes the SIRT2 inhibitory activity of selected 3-(benzylthio)benzamide derivatives.[1]
| Compound ID | Amine Moiety | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |
| 17 | 4-(Trifluoromethyl)aniline | 3.6 ± 0.2 | >100 | >100 |
| 18 | 4-Fluoroaniline | 4.9 ± 0.3 | >100 | >100 |
| 19 | 3-Fluoroaniline | 5.8 ± 0.4 | >100 | >100 |
| 20 | 2-Fluoroaniline | 7.1 ± 0.5 | >100 | >100 |
II. Potential Applications of this compound
While detailed, peer-reviewed protocols for the specific use of this compound as a building block are not as readily available in the literature as for its benzoic acid analog, its structure suggests several potential applications in organic synthesis. The flexible three-carbon linker makes it an attractive precursor for various heterocyclic systems and peptidomimetics.
Potential Synthetic Routes
The following diagram illustrates potential synthetic transformations of this compound.
References
Application Note: Derivatization of 3-(benzylthio)propanoic acid for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Benzylthio)propanoic acid is a carboxylic acid containing a sulfur linkage. Accurate and sensitive quantification of this compound in various matrices is often crucial for research and development. However, its inherent polarity and low volatility can lead to challenges in chromatographic analysis, such as poor peak shape and low sensitivity, particularly in gas chromatography (GC).[1] Derivatization is a chemical modification technique that converts the analyte into a form more suitable for analysis, enhancing its volatility, thermal stability, and/or detectability.[1] This application note provides detailed protocols for the derivatization of this compound and related thio-carboxylic acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and highlights considerations for High-Performance Liquid Chromatography (HPLC).
Principle of Derivatization
For GC-MS analysis, the primary objective of derivatizing this compound is to increase its volatility and thermal stability. This is accomplished by replacing the active hydrogen in the carboxylic acid group with a non-polar functional group.[1] The two most common approaches for carboxylic acids are:
-
Esterification (Alkylation): The carboxylic acid is converted into an ester, such as a methyl or ethyl ester. This process significantly reduces the polarity of the molecule.[1]
-
Silylation: The active hydrogen of the carboxyl group is replaced with a trimethylsilyl (TMS) group. Silylated derivatives are typically very volatile and thermally stable, making them well-suited for GC-MS analysis.[1]
For HPLC analysis, derivatization can be employed to enhance ionization efficiency for mass spectrometry detection or to introduce a chromophore for UV-Vis detection.
Quantitative Data Summary
Table 1: Comparison of Common Derivatization Methods for Thio-Carboxylic Acids (e.g., MTPA)
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature | Key Advantages | Key Disadvantages |
| Esterification | Boron trifluoride (BF₃) in Methanol | 10-30 minutes | 60°C | Rapid reaction, reagents are relatively inexpensive.[1] | Reagents can be harsh, may require post-reaction cleanup.[1] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | 20-30 minutes | 60°C | Forms stable derivatives, highly effective for various polar compounds.[1] | Reagents are moisture-sensitive, requiring anhydrous conditions.[1] |
| Amidation | 3-Nitrophenylhydrazine (3-NPH) | Varies | Varies | High sensitivity, suitable for complex biological matrices in LC-MS.[1] | Requires specific reagents and is intended for LC-MS platforms.[1] |
Experimental Protocols
The following are detailed protocols for the derivatization of carboxylic acids like this compound, adapted from established methods for similar compounds.[1]
Protocol 1: Esterification using Boron Trifluoride-Methanol for GC-MS Analysis
This protocol describes the conversion of the carboxylic acid to its methyl ester.
Materials and Reagents:
-
Sample containing this compound, dried
-
Boron trifluoride (BF₃) in methanol (14% w/v)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Separatory funnel
Procedure:
-
To the dried sample extract in a vial, add 3 mL of BF₃ in methanol.[1]
-
Cap the vial tightly and heat at 60°C for 10 minutes.[1]
-
Allow the vial to cool to room temperature.[1]
-
Transfer the mixture to a separatory funnel containing 25 mL of hexane.[1]
-
Wash the hexane layer twice with 10 mL of saturated NaCl solution.[1]
-
Drain the aqueous layer and transfer the hexane layer to a clean tube.[1]
-
Dry the hexane extract over anhydrous Na₂SO₄.[1]
-
Carefully transfer the dried extract to a new vial.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA for GC-MS Analysis
This protocol details the formation of a trimethylsilyl (TMS) ester, which is highly suitable for GC-MS analysis.[1]
Materials and Reagents:
-
Sample containing this compound, dried
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., acetonitrile)
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Ensure the dried sample extract is completely free of water, as moisture will deactivate the silylating reagent.[1]
-
To the dried sample in a vial, add 100 µL of pyridine (as a solvent) and 100 µL of BSTFA + 1% TMCS.[1]
-
Cap the vial tightly and vortex briefly to mix.[1]
-
Heat the vial at 60°C for 20-30 minutes. For sterically hindered compounds, a longer time or higher temperature may be required.[1]
-
Allow the vial to cool to room temperature.[1]
-
The sample is now ready for direct injection into the GC-MS.[1]
Visualizations
Diagram 1: General Workflow for Derivatization and GC-MS Analysis
Caption: General workflow for derivatization and GC-MS analysis.
Diagram 2: Chemical Reactions for Derivatization
Caption: Derivatization reactions of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(benzylthio)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields, encountered during the synthesis of 3-(benzylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common synthetic route is the base-catalyzed thiol-Michael addition of benzyl mercaptan to acrylic acid. In this reaction, a base is used to deprotonate the benzyl mercaptan, forming a benzyl thiolate anion. This highly nucleophilic thiolate then attacks the β-carbon of the electron-deficient acrylic acid in a conjugate addition, followed by protonation to yield the this compound product.
Q2: My reaction yield is significantly lower than expected. What are the most common causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Inefficient Thiolate Formation: The base may be too weak or used in insufficient quantity to effectively deprotonate the benzyl mercaptan.
-
Side Reactions: Competing reactions, such as the polymerization of acrylic acid or the oxidation of benzyl mercaptan, can consume starting materials.
-
Reaction Equilibrium: The thiol-Michael addition can be reversible (a retro-Michael reaction), especially under certain pH and temperature conditions.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all negatively impact the reaction rate and final yield.
-
Impure Reagents: The purity of starting materials, particularly the acrylic acid (which can polymerize on storage) and benzyl mercaptan (which can oxidize), is crucial.
Q3: What are the typical impurities I should look for in my crude product?
A3: Common impurities may include unreacted starting materials (benzyl mercaptan and acrylic acid), dibenzyl disulfide (from the oxidation of benzyl mercaptan), and polyacrylate (from the polymerization of acrylic acid).
Q4: How can I effectively purify the final product?
A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble when hot but sparingly soluble when cold (e.g., a mixture of ethyl acetate and hexanes) is ideal.[2] For column chromatography, silica gel is a suitable stationary phase, as it is slightly acidic and compatible with the carboxylic acid product.[2] A gradient elution with a solvent system like ethyl acetate in hexanes can effectively separate the product from less polar impurities.[2]
Q5: Are there any specific safety precautions for this synthesis?
A5: Yes. Benzyl mercaptan has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Acrylic acid is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of this compound and provides actionable solutions.
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting materials (TLC/NMR analysis) | 1. Ineffective Catalyst: The base used is not strong enough to generate a sufficient concentration of the thiolate anion. 2. Insufficient Catalyst: The molar ratio of the base to benzyl mercaptan is too low. 3. Low Reaction Temperature: The reaction is proceeding too slowly at the current temperature. 4. Short Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Catalyst Selection: Switch to a stronger base, such as sodium hydroxide or potassium hydroxide, or an organic base like triethylamine (TEA). 2. Catalyst Concentration: Increase the amount of base. Catalytic amounts are often sufficient, but for slow reactions, stoichiometric amounts may be necessary. 3. Temperature Optimization: Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor for side reactions. 4. Increase Reaction Time: Monitor the reaction progress using TLC and allow it to run until the starting materials are consumed. |
| Presence of significant side products | 1. Oxidation of Benzyl Mercaptan: Exposure to air can cause the formation of dibenzyl disulfide, especially in the presence of a base. 2. Polymerization of Acrylic Acid: This can be initiated by heat, light, or impurities. 3. Retro-Michael Reaction: The reverse reaction may be favored under the current conditions.[1] | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use Fresh Acrylic Acid: Use acrylic acid containing an inhibitor or purify it by distillation before use. Avoid excessive heating. 3. Control pH and Temperature: Avoid excessively high temperatures and strongly basic conditions that might favor the retro-Michael reaction. |
| Product loss during workup and purification | 1. Emulsion Formation: Emulsions can form during aqueous extraction, leading to poor separation of layers. 2. Product Solubility: The product may be partially soluble in the aqueous phase, especially if the pH is high. 3. Inefficient Recrystallization: Choosing an inappropriate solvent system can lead to low recovery of the purified product. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Acidify Aqueous Layer: During workup, ensure the aqueous layer is acidified (to pH 1-2) before extraction to protonate the carboxylic acid and reduce its water solubility. 3. Optimize Recrystallization Solvent: Test various solvent mixtures to find one that provides good recovery of pure crystals. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via a base-catalyzed thiol-Michael addition.
Materials:
-
Benzyl mercaptan
-
Acrylic acid
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl mercaptan (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Base: Add the base (e.g., triethylamine, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature. If using a solid base like NaOH, a biphasic system or a phase-transfer catalyst may be employed.
-
Addition of Acrylic Acid: Slowly add acrylic acid (1.0-1.2 eq) to the reaction mixture dropwise. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the base.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and troubleshooting of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for diagnosing the cause of low yield.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(benzylthio)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(benzylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the base-catalyzed Thia-Michael addition of benzyl mercaptan to acrylic acid. This reaction is highly atom-economical and typically proceeds with good yield under mild conditions.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are benzyl mercaptan and acrylic acid. A basic catalyst, such as triethylamine or potassium carbonate, is used to facilitate the reaction. The choice of solvent can vary, with polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) being common.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reaction is the formation of dibenzyl disulfide through the oxidation of benzyl mercaptan, especially in the presence of air. Another possible byproduct is the double addition product, 3,3'-thiodipropionic acid, if conditions allow for the reaction of the product with another molecule of acrylic acid, although this is less common under controlled stoichiometry.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. The disappearance of the starting materials' spots and the appearance of the product spot indicate the progression of the reaction.
Q5: What is the typical purity of the crude product, and what are the common purification methods?
A5: The purity of the crude product can vary depending on the reaction conditions. Common impurities include unreacted starting materials and side products like dibenzyl disulfide. Recrystallization is a highly effective method for purifying this compound. A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The base may be too weak to deprotonate the benzyl mercaptan efficiently. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Starting materials may be impure or degraded. | 1. Catalyst Selection: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. 3. Reagent Purity: Ensure the purity of benzyl mercaptan and acrylic acid. Benzyl mercaptan can oxidize over time, so using a freshly opened bottle or distilled reagent is advisable. |
| Formation of Significant Side Products | 1. Oxidation of Benzyl Mercaptan: Exposure to air can lead to the formation of dibenzyl disulfide. 2. Polymerization of Acrylic Acid: High temperatures or inappropriate catalysts can cause acrylic acid to polymerize. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition: Add the acrylic acid slowly to the reaction mixture containing benzyl mercaptan and the base to control the exotherm and prevent polymerization. |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Residual solvent or side products can prevent the product from crystallizing. | 1. Purification: Attempt purification by column chromatography using a silica gel stationary phase and an ethyl acetate/hexanes mobile phase. 2. Trituration: Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Difficulty in Removing the Catalyst | 1. Use of a Non-Volatile Base: Solid bases like potassium carbonate can be difficult to remove from the reaction mixture. | 1. Aqueous Workup: Perform an aqueous workup by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a dilute acidic solution (e.g., 1M HCl) to neutralize and remove the basic catalyst. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine (5) | Acetonitrile | 25 | 12 | 75 | 92 |
| 2 | Triethylamine (10) | Acetonitrile | 25 | 12 | 85 | 95 |
| 3 | Triethylamine (10) | THF | 25 | 12 | 82 | 94 |
| 4 | Triethylamine (10) | Acetonitrile | 50 | 6 | 92 | 97 |
| 5 | Potassium Carbonate (10) | Acetonitrile | 25 | 24 | 68 | 90 |
| 6 | DBU (5) | Acetonitrile | 25 | 4 | 95 | 98 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary based on specific experimental setups and reagent quality.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a standard procedure for the base-catalyzed Thia-Michael addition of benzyl mercaptan to acrylic acid.
Materials:
-
Benzyl mercaptan
-
Acrylic acid
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
1M Hydrochloric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add benzyl mercaptan (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add triethylamine (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acrylic Acid: Slowly add acrylic acid (1.1 eq) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the benzyl mercaptan is consumed (typically 6-12 hours).
-
Workup:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethyl acetate/hexanes.
-
Dissolve the crude solid in hot ethyl acetate and add hexanes dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purification of 3-(benzylthio)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(benzylthio)propanoic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The synthesis of this compound, typically via a nucleophilic substitution or a thiol-Michael addition, can result in several byproducts. The most common impurities include:
-
Unreacted Starting Materials: Residual 3-mercaptopropanoic acid and benzyl bromide (or other benzylating agents).
-
Disulfide Byproduct: The oxidized dimer of 3-mercaptopropanoic acid.
-
Dibenzyl Sulfide: Formed from the reaction of benzyl sulfide with a benzylating agent.
-
Over-alkylation Products: Though less common, reaction at the carboxylic acid moiety is possible under certain conditions.
-
Residual Catalyst: If a base or catalyst is used (e.g., an amine or phosphine), it may be present in the crude product.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the purity of the final product and detecting trace impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the desired product and identifying any structural isomers or byproducts.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: My purified this compound has a persistent sulfurous odor. How can I remove it?
A3: A lingering sulfur odor often indicates the presence of volatile thiol impurities, such as unreacted 3-mercaptopropanoic acid. To mitigate this, ensure that the purification process, particularly the aqueous work-up, is thorough. Washing the organic layer with a dilute solution of sodium bicarbonate can help to remove acidic impurities like residual thiols. If the odor persists after chromatography or recrystallization, a final wash and re-precipitation or a short plug of silica gel filtration might be effective.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent mixture. Try a solvent system with lower polarity, such as toluene/hexanes or ethyl acetate/hexanes. |
| No crystal formation upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent and allow it to cool again slowly. Try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to the solution at room temperature until turbidity is observed, then heat until clear and cool slowly. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | Choose a solvent in which the product has very low solubility at cold temperatures. Ensure the filtration apparatus is pre-heated before hot filtration. Minimize the amount of solvent used for dissolution. |
| Product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent is not effective at discriminating between the product and the impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization using a different solvent system. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | The solvent system (mobile phase) is either too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. Ensure the silica gel is packed uniformly without air bubbles. Dissolve the crude sample in a minimal amount of the initial mobile phase or a less polar solvent. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For example, if you are using a gradient of ethyl acetate in hexanes, increase the percentage of ethyl acetate. |
| Streaking or "tailing" of the compound band. | The sample is overloaded on the column. The compound is interacting too strongly with the stationary phase (common for carboxylic acids on silica gel). | Use a larger diameter column or load less sample. Add a small amount of a polar modifier, like acetic acid (0.1-1%), to the mobile phase to reduce tailing of the acidic product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically.
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, diethyl ether, hexanes, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of a more polar solvent (like ethyl acetate or diethyl ether) and a non-polar solvent (like hexanes) is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography (General Procedure)
This protocol outlines a general procedure for purification using silica gel chromatography.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good system will show clear separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4. A gradient of ethyl acetate in hexanes is a common starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a less polar solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
The following tables provide an example of how to present quantitative data from purification experiments.
Table 1: Recrystallization Purification Data (Example)
| Starting Material (Crude) | Recrystallization Solvent System | Yield (%) | Purity by HPLC (%) | Melting Point (°C) |
| 5.0 g | Ethyl Acetate / Hexanes (1:4) | 85 | 98.5 | 58-60 |
| 5.0 g | Toluene / Hexanes (1:2) | 82 | 98.2 | 58-59 |
Table 2: Column Chromatography Purification Data (Example)
| Starting Material (Crude) | Mobile Phase Gradient | Yield (%) | Purity by HPLC (%) |
| 2.0 g | 10% to 40% Ethyl Acetate in Hexanes | 75 | >99 |
| 2.0 g | 5% to 30% Diethyl Ether in Hexanes | 72 | >99 |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship for selecting a purification strategy based on impurity type.
Technical Support Center: Synthesis of 3-(benzylthio)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a base-catalyzed thiol-Michael addition reaction. In this reaction, a thiolate anion, generated from benzyl mercaptan in the presence of a base, acts as a nucleophile and attacks the β-carbon of acrylic acid. Subsequent protonation yields the final product, this compound.
Q2: What are the most common side reactions observed during this synthesis?
A2: The two most prevalent side reactions are the oxidation of benzyl mercaptan to dibenzyl disulfide and the polymerization of acrylic acid. The formation of these byproducts can significantly reduce the yield and purity of the desired product.
Q3: How can I minimize the formation of dibenzyl disulfide?
A3: The formation of dibenzyl disulfide occurs through the oxidation of benzyl mercaptan. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using fresh, high-purity benzyl mercaptan is also recommended, as impurities can catalyze oxidation.
Q4: What measures can be taken to prevent the polymerization of acrylic acid?
A4: Acrylic acid can readily polymerize, especially at elevated temperatures or in the presence of radical initiators. To prevent this, the reaction should be conducted at a controlled, moderate temperature. The addition of a polymerization inhibitor, such as hydroquinone or phenothiazine, to the acrylic acid can also be effective.
Q5: How can I purify the crude this compound?
A5: Purification can be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, such as ethyl acetate/hexanes, is often effective. For column chromatography, silica gel is a suitable stationary phase, with a mobile phase gradient of ethyl acetate in hexanes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of starting materials. | 1. Ensure the base catalyst (e.g., triethylamine, sodium hydroxide) is active and used in the appropriate amount. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Extend the reaction time and monitor the progress by TLC or another analytical method. 4. Use fresh, high-purity benzyl mercaptan and acrylic acid. |
| Presence of a White, Insoluble Solid in the Reaction Mixture | 1. Formation of dibenzyl disulfide. 2. Polymerization of acrylic acid. | 1. Confirm the identity of the solid by analytical techniques (e.g., NMR, MS). If it is dibenzyl disulfide, improve inert atmosphere conditions in future reactions. 2. If polymerization has occurred, review the reaction temperature and consider adding a polymerization inhibitor. |
| Difficult Purification | 1. Presence of multiple closely-eluting impurities. 2. Oily product that does not crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if necessary. 2. Attempt co-distillation with a high-boiling solvent to remove residual volatile impurities. If the product remains an oil, column chromatography is the recommended purification method. |
| Product is Contaminated with Dibenzyl Disulfide | Oxidation of benzyl mercaptan due to the presence of oxygen. | 1. Purge the reaction vessel and solvents with an inert gas (nitrogen or argon) before starting the reaction. 2. Maintain a positive pressure of the inert gas throughout the reaction. 3. Use degassed solvents. |
| Formation of a Viscous Gel or Solid Mass | Uncontrolled polymerization of acrylic acid. | 1. Ensure the reaction temperature is strictly controlled and does not exceed the recommended range. 2. Add a polymerization inhibitor to the acrylic acid before use. 3. Ensure the absence of radical initiators or contaminants that could trigger polymerization. |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
Materials:
-
Benzyl mercaptan
-
Acrylic acid
-
Triethylamine (or another suitable base)
-
Solvent (e.g., Toluene, THF, or Acetonitrile)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
-
Magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add the chosen solvent, benzyl mercaptan, and the base catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add acrylic acid dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
Visualizations
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification.
Stability of 3-(benzylthio)propanoic acid in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(benzylthio)propanoic acid in various solvents. This resource offers troubleshooting advice and frequently asked questions to assist in designing and executing stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound?
A1: Based on its chemical structure, which contains a thioether linkage and a carboxylic acid functional group, this compound may be susceptible to degradation through oxidation of the sulfur atom and reactions characteristic of carboxylic acids. Environmental factors such as temperature, light, pH, and the presence of oxidizing agents can influence its stability.
Q2: In which types of solvents might this compound be unstable?
A2: The stability of this compound can be solvent-dependent. Protic solvents, especially under acidic or basic conditions, may facilitate hydrolysis or other degradation reactions. Solvents that are not properly degassed can contain dissolved oxygen, which may lead to oxidation of the thioether. It is crucial to assess stability in the specific solvent system intended for your application.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a highly effective technique for monitoring the stability of this compound. These methods can separate the parent compound from its potential degradation products and allow for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially requiring derivatization to increase the volatility of the analyte.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area over time in analytical studies. | Degradation of this compound. | Investigate the storage conditions (temperature, light exposure). Analyze for the appearance of new peaks that could be degradation products. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | Attempt to identify the structure of the degradation products using mass spectrometry (MS) to understand the degradation pathway. Common degradation products could include the corresponding sulfoxide or sulfone due to oxidation. |
| Inconsistent results between replicate stability samples. | Non-homogenous sample, improper storage, or analytical variability. | Ensure proper mixing and aliquoting of stock solutions. Verify the consistency of storage conditions for all samples. Check the performance of the analytical instrumentation. |
| Precipitation of the compound from the solvent. | Poor solubility or change in solvent composition over time (e.g., evaporation). | Determine the solubility of this compound in the chosen solvent at the storage temperature. Ensure sample containers are properly sealed. |
Experimental Protocols
A standardized protocol for assessing the stability of a compound like this compound is crucial for obtaining reliable data.
Protocol: Isothermal Stability Study in a Specific Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple sealed vials to avoid repeated opening of the same sample.
-
Storage Conditions: Store the vials at a constant temperature (e.g., 25 °C, 40 °C). Protect samples from light unless photostability is being evaluated.
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Sample Analysis: At each time point, analyze a vial by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Quantify the peak area of this compound and any major degradation products. Plot the concentration of the parent compound as a function of time to determine the degradation rate.
Visualizations
Caption: Experimental workflow for a stability study.
Caption: Potential oxidative degradation pathway.
References
Challenges in scaling up 3-(benzylthio)propanoic acid production
Technical Support Center: 3-(benzylthio)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is the thiol-ene reaction, specifically the hydrothiolation of acrylic acid with benzyl mercaptan. This reaction typically proceeds via an anti-Markovnikov addition, yielding the desired thioether.[1][2] The reaction can be initiated through a free-radical pathway or a base-catalyzed Michael addition.[2][3]
Q2: What are the main reactants and their roles in the synthesis?
A2: The key reactants are:
-
Benzyl Mercaptan (Phenylmethanethiol): The thiol-containing compound that provides the benzylthio group.
-
Acrylic Acid (or its esters): The alkene that undergoes addition of the thiol.
-
Initiator/Catalyst: Depending on the chosen pathway, this could be a radical initiator (like AIBN or a photoinitiator) or a base (for Michael addition).[2][3]
Q3: What are the typical reaction conditions?
A3: Thiol-ene reactions are known for being "click chemistry" reactions, which means they are often high-yielding and can be performed under mild conditions.[2][3] Radical-mediated reactions can be initiated by UV light or heat, while Michael additions are typically base-catalyzed and can often be run at room temperature.[2][3]
Q4: Is this reaction scalable?
A4: Yes, the thiol-ene reaction is generally considered scalable. However, challenges can arise during scale-up, such as managing exotherms, ensuring efficient mixing, and preventing side reactions. Careful process control and optimization are crucial for a successful scale-up.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Competing side reactions (e.g., disulfide formation).[4] 3. Suboptimal reaction temperature or time. 4. Inefficient initiation/catalysis. | 1. Monitor the reaction progress using TLC or GC/HPLC to ensure completion. 2. Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol to dibenzyl disulfide.[4] 3. Optimize the reaction temperature and time based on small-scale experiments. 4. Ensure the initiator/catalyst is fresh and used in the correct stoichiometric amount. |
| Formation of Dibenzyl Disulfide Impurity | Oxidation of benzyl mercaptan, often in the presence of oxygen.[4] | 1. Use deoxygenated solvents. 2. Purge the reaction vessel with an inert gas before adding reactants. 3. Maintain a positive pressure of inert gas throughout the reaction. |
| Polymerization of Acrylic Acid | Uncontrolled radical polymerization of the alkene. | 1. Add a polymerization inhibitor to the acrylic acid if not already present. 2. Control the reaction temperature carefully, as high temperatures can favor polymerization. 3. Ensure the radical initiator is added in a controlled manner. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. | 1. Use an excess of one reactant (if easily removable) to drive the reaction to completion. 2. Employ column chromatography for small-scale purification. 3. For larger scales, consider recrystallization or acid-base extraction to purify the carboxylic acid product. A similar compound was purified by partitioning between an organic solvent and aqueous base, followed by acidification and extraction.[5] |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 2899-66-3 | C₁₀H₁₂O₂S | 196.26 | Off-white to light yellow solid[6] |
| Benzyl Mercaptan | 100-53-8 | C₇H₈S | 124.21 | Colorless liquid |
| Acrylic Acid | 79-10-7 | C₃H₄O₂ | 72.06 | Colorless liquid |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical-Initiated Thiol-Ene Reaction
Objective: To synthesize this compound from benzyl mercaptan and acrylic acid.
Materials:
-
Benzyl Mercaptan
-
Acrylic Acid
-
Azobisisobutyronitrile (AIBN)
-
Toluene (or other suitable solvent)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric Acid (HCl) (1M)
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve benzyl mercaptan (1.0 eq) and acrylic acid (1.1 eq) in toluene.
-
Degassing: Bubble nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Initiation: Add the radical initiator, AIBN (0.05 eq), to the solution.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to remove unreacted acrylic acid.
-
Combine the aqueous layers and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase (50:50 A:B).
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Radical-mediated thiol-ene reaction mechanism.
References
- 1. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Purity Enhancement of 3-(benzylthio)propanoic acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthesized 3-(benzylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in crude this compound?
A1: Impurities in crude this compound can arise from unreacted starting materials, side-reactions, or product degradation. Common impurities may include:
-
Starting Materials: Unreacted benzyl mercaptan and 3-chloropropanoic acid (or other 3-halopropanoic acids/acrylates).
-
Side-Reaction Products: Dibenzyl disulfide, formed from the oxidation of benzyl mercaptan.
-
Solvent Residues: Residual solvents from the synthesis and workup steps.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A depressed and broad melting point is a strong indicator of the presence of impurities. Pure this compound should have a sharp melting point. The presence of any of the impurities listed in Q1 or residual solvent can cause this observation. Further purification is recommended.
Q3: I am observing a persistent odor of benzyl mercaptan in my product even after initial purification. How can I remove it?
A3: The potent odor of benzyl mercaptan is a common issue. To remove it, you can wash the crude product with a dilute solution of a weak base, such as sodium bicarbonate, during the workup. This will deprotonate the thiol, making it more water-soluble and easier to remove in the aqueous phase. Ensure to re-acidify the aqueous layer to not lose any of your carboxylic acid product, and then perform further purification steps like recrystallization or column chromatography.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical methods is ideal for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and detecting trace impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful purification.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid. | - Concentrate the solution by boiling off some solvent and allow it to cool again slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure. | - Use a lower-boiling point solvent or a solvent mixture.- Attempt to purify by another method, such as column chromatography, before recrystallization. |
| Low recovery of the purified product. | - The compound is too soluble in the cold recrystallization solvent.- Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. |
| The product is still impure after recrystallization. | - The cooling was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively discriminate between the product and the impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization, possibly with a different solvent system.- Wash the collected crystals with a small amount of the cold recrystallization solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, toluene, hexane, or mixtures like ethyl acetate/hexane) to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - The solvent system (mobile phase) is not optimized.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.- Ensure the silica gel is packed uniformly without air bubbles or cracks.- Dissolve the sample in the minimum amount of the initial mobile phase or a less polar solvent. |
| The compound is not eluting from the column. | - The mobile phase is not polar enough to move the carboxylic acid. | - Gradually increase the polarity of the mobile phase. For carboxylic acids, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to improve elution by preventing tailing. |
| Cracking of the silica gel bed. | - The column has run dry.- Heat is generated during elution with a polar solvent. | - Never let the solvent level drop below the top of the silica gel.- Pack the column using the mobile phase to pre-equilibrate the silica gel. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for carboxylic acids is a mixture of hexanes and ethyl acetate, with a small addition of acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity as needed to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of synthesized this compound.
Caption: General purification workflow for this compound.
This workflow provides a logical progression from the crude product to the final, pure compound, including a critical quality control step. The choice between recrystallization and column chromatography as the primary purification method will depend on the nature and quantity of the impurities present.
Avoiding degradation of 3-(benzylthio)propanoic acid during storage
Welcome to the technical support center for 3-(benzylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: The primary degradation pathways for this compound involve the thioether linkage. Like other thioethers, it is susceptible to oxidation, which can occur in the presence of atmospheric oxygen, trace metal impurities, or light. The initial oxidation product is 3-(benzylsulfinyl)propanoic acid (the sulfoxide), which can be further oxidized to 3-(benzylsulfonyl)propanoic acid (the sulfone). Hydrolysis of the thioether bond is another potential degradation route, though it typically requires more forcing conditions (e.g., strong acids or bases) than oxidation.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: 2-8°C. Refrigeration slows down the rate of potential oxidative and hydrolytic degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen, a key contributor to oxidation.
-
Light: Protect from light. Amber vials or storage in a dark location is crucial to prevent photodecomposition.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC analysis will show the appearance of new peaks corresponding to degradation products (e.g., the sulfoxide and sulfone), which will have different retention times than the parent compound. ¹H and ¹³C NMR spectroscopy can also be used to identify the characteristic signals of the sulfoxide and sulfone functional groups.
Q4: Can pH affect the stability of this compound in solution?
A4: Yes, the pH of a solution can influence the stability of this compound. While the thioether linkage is generally stable at neutral pH, strongly acidic or basic conditions can promote hydrolysis. Furthermore, the rate of oxidation of thioethers can also be pH-dependent. It is advisable to prepare solutions in buffers with a pH as close to neutral as possible and to use them fresh. If storage of a solution is necessary, it should be kept at 2-8°C for a short period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Appearance of new, more polar peaks in HPLC analysis. | Oxidation of the thioether to the sulfoxide and/or sulfone. | 1. Confirm the identity of the new peaks by LC-MS or by comparing their retention times with those of synthesized sulfoxide and sulfone standards. 2. Review storage conditions: ensure the compound was stored at 2-8°C, under an inert atmosphere, and protected from light. 3. For future use, aliquot the solid material to minimize repeated exposure to air and moisture. |
| Loss of parent compound peak intensity over time. | Degradation of the compound. | 1. Quantify the loss of the parent compound using a validated stability-indicating HPLC method. 2. If significant degradation has occurred, it is recommended to use a fresh, un-degraded lot of the compound for sensitive experiments. |
| Discoloration or change in the physical appearance of the solid. | Potential degradation. | 1. Analyze the sample by HPLC and NMR to identify any impurities or degradation products. 2. Do not use the material if significant degradation is confirmed, as it may impact experimental outcomes. |
| Inconsistent experimental results using the same batch of compound. | The compound may be degrading over the course of the experiments. | 1. Prepare fresh solutions of this compound for each experiment. 2. If solutions must be stored, keep them at 2-8°C and use within 24 hours. Consider conducting a short-term stability study of the compound in your experimental solvent system. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid
-
Stability chambers or ovens capable of maintaining 40°C/75% RH and 25°C/60% RH
-
Calibrated HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of this compound into separate, clean, and inert containers (e.g., amber glass vials).
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
25°C ± 2°C / 60% RH ± 5% RH (Real-time)
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
-
Time Points: Withdraw samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for real-time).
-
Sample Analysis:
-
Prepare a stock solution of each sample in a suitable solvent (e.g., acetonitrile).
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of this compound and any available degradation products (sulfoxide, sulfone) in the mobile phase.
-
Inject the standards to determine their retention times.
-
Inject the samples from the stability study and analyze the chromatograms for the appearance of degradation peaks and the decrease in the parent compound peak.
Visualizations
Overcoming solubility issues of 3-(benzylthio)propanoic acid in assays
Welcome to the technical support center for 3-(benzylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during its use in experimental assays, with a primary focus on its limited aqueous solubility.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Assay Buffers
The primary challenge in working with this compound is its inherent low solubility in aqueous solutions. This can lead to compound precipitation, resulting in inaccurate concentrations and unreliable assay results. The following guide provides a systematic approach to addressing this issue.
Solubility Profile of this compound
While specific quantitative solubility data is not extensively published, the following table summarizes the known and expected solubility of this compound in common laboratory solvents. This information can guide the preparation of stock solutions.
| Solvent/System | Solubility Category | Expected Solubility | Notes |
| Water | Insoluble | < 0.1 mg/mL | Compound is a weak acid (pKa ≈ 4.46) and will not readily dissolve in neutral water. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Slightly Soluble | Low | The compound will be mostly in its protonated, less soluble form. |
| Ethanol | Soluble | High | A suitable solvent for preparing a concentrated stock solution. |
| Methanol | Soluble | High | Another appropriate choice for a concentrated stock solution. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Very High | The most common choice for creating high-concentration stock solutions of hydrophobic compounds. |
| Aqueous Buffer with Co-solvent (e.g., <5% DMSO or Ethanol) | Slightly to Moderately Soluble | Concentration Dependent | The final concentration of the organic solvent should be minimized to avoid affecting the assay. |
| Aqueous Buffer with pH Adjustment (pH > 6.5) | Moderately Soluble | pH Dependent | Increasing the pH deprotonates the carboxylic acid, forming a more soluble carboxylate salt. |
| Aqueous Buffer with Cyclodextrins | Soluble | Concentration Dependent | Cyclodextrins can encapsulate the hydrophobic benzyl group, increasing aqueous solubility. |
Troubleshooting Workflow
The following workflow provides a step-by-step guide to troubleshooting solubility issues with this compound.
Technical Support Center: Optimizing the Esterification of 3-(benzylthio)propanoic Acid
Welcome to the technical support center for the esterification of 3-(benzylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of 3-(benzylthio)propanoate esters.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is most suitable for this compound?
A1: The choice of method depends on the scale of your reaction, the sensitivity of your substrates to acid or heat, and the desired purity of the final product.
-
Fischer Esterification is a classic, cost-effective method suitable for large-scale synthesis, especially with simple, unhindered alcohols. However, the use of strong acid catalysts and high temperatures may not be ideal for sensitive substrates.
-
Steglich Esterification is a milder, room-temperature method that is well-suited for acid-sensitive substrates and sterically hindered alcohols.[1][2] It uses a coupling agent like DCC or EDC and a catalyst such as DMAP.[1]
-
Mitsunobu Reaction offers a high-yielding and stereospecific conversion of primary and secondary alcohols to esters with inversion of configuration.[3] It is performed under mild, neutral conditions but requires stoichiometric amounts of reagents that can complicate purification.[4]
Q2: Is the benzylthio- group stable under typical esterification conditions?
A2: The benzylthio- group is generally stable under the neutral conditions of Steglich and Mitsunobu reactions. However, under the strong acidic conditions and high temperatures of Fischer esterification, there is a potential risk of side reactions, such as cleavage of the benzyl-sulfur bond. Careful control of reaction temperature and time is crucial to minimize these side reactions.
Q3: What are the common side products in the esterification of this compound?
A3: Common side products can include:
-
Unreacted starting materials: Due to the equilibrium nature of some esterification reactions.[5]
-
Byproducts from the coupling agents: For example, dicyclohexylurea (DCU) in Steglich esterification using DCC, which can be difficult to remove.[1] Using a water-soluble carbodiimide like EDC can simplify purification.
-
Products of side reactions: Such as N-acylurea formation in Steglich esterification if the reaction is slow, or triphenylphosphine oxide and reduced azodicarboxylate in the Mitsunobu reaction.[6]
-
Decomposition products: If harsh acidic or high-temperature conditions are used, cleavage of the benzylthio ether could occur.
Q4: How can I drive the Fischer esterification towards completion?
A4: Fischer esterification is a reversible reaction. To favor the formation of the ester, you can:
-
Use a large excess of the alcohol, which is often used as the solvent.[7]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[7]
Q5: How do I purify the final 3-(benzylthio)propanoate ester?
A5: Purification typically involves:
-
Work-up: Neutralizing any acid catalyst with a mild base (e.g., sodium bicarbonate solution) and washing with brine.
-
Extraction: Using an organic solvent like ethyl acetate or dichloromethane to extract the ester from the aqueous phase.
-
Drying: Removing residual water from the organic phase using an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Evaporating the solvent under reduced pressure.
-
Chromatography: If further purification is needed, column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of the ester.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete reaction due to equilibrium (Fischer).2. Inactive catalyst.3. Insufficient reaction time or temperature.4. Sterically hindered alcohol or acid.5. Reagents are not anhydrous (Steglich/Mitsunobu). | 1. Use a large excess of alcohol or remove water azeotropically.[7]2. Use a fresh or different catalyst.3. Monitor the reaction by TLC and adjust time/temperature accordingly.4. Consider a more robust method like Steglich or Mitsunobu esterification.[1][4]5. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Formation of significant byproducts | 1. Side reactions due to harsh conditions (e.g., cleavage of benzylthio group).2. N-acylurea formation in Steglich esterification.3. Byproducts from Mitsunobu reagents. | 1. Use milder conditions (lower temperature, shorter reaction time) or switch to Steglich or Mitsunobu reaction.2. Ensure a catalytic amount of DMAP is used to accelerate the desired reaction.[1]3. Use polymer-bound reagents or modify the work-up to facilitate byproduct removal. |
| Difficulty in purifying the product | 1. Contamination with unreacted starting materials.2. Presence of byproducts like DCU (from DCC).3. Emulsion formation during work-up. | 1. Optimize reaction conditions for higher conversion. Use column chromatography for purification.2. Use EDC instead of DCC for easier removal of the urea byproduct by aqueous wash. Filter the reaction mixture to remove precipitated DCU before work-up.3. Add brine to the aqueous layer to break the emulsion during extraction. |
| Product decomposition | 1. Exposure to strong acid or high heat for prolonged periods.2. Instability of the benzylthio group under certain conditions. | 1. Use milder esterification methods like Steglich or Mitsunobu.[1][4]2. Monitor the reaction closely and avoid excessive heating. |
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and yields for the esterification of propanoic acid and related compounds, which can serve as a starting point for optimizing the esterification of this compound.
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Fischer | n-Propanol | H₂SO₄ (catalytic) | n-Propanol | 65 | 3.5 | ~97 | [8] |
| Fischer | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 2 | 95 | [9] |
| Steglich | Various | DCC, DMAP | CH₂Cl₂ | Room Temp | 3 | 75-95 | [2][10] |
| Steglich | (E)-4-methoxy cinnamic acid | DIC, DMAP | CH₂Cl₂ | Not specified | Not specified | 81 | [2] |
| Mitsunobu | Various | PPh₃, DEAD/DIAD | THF | 0 to Room Temp | 6-8 | 43-92 | [3] |
Experimental Protocols
Fischer Esterification
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq.), the desired alcohol (5-10 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per mmol of acid).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid, ~5 mol%).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Steglich Esterification
This method is suitable for acid-sensitive substrates.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: If DCC is used, filter off the precipitated dicyclohexylurea (DCU). If EDC is used, proceed directly to washing. Wash the organic phase with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Mitsunobu Reaction
This method is ideal for stereospecific esterification with inversion of configuration.
-
Reaction Setup: To a solution of this compound (1.5 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The crude product is often purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Visualizations
Experimental Workflow: Steglich Esterification
Caption: A typical workflow for the Steglich esterification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in esterification reactions.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Guide to Purity Determination of 3-(benzylthio)propanoic acid
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-(benzylthio)propanoic acid, a key intermediate in pharmaceutical synthesis and research. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary analytical technique, with detailed comparisons to alternative methods including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for quality control and purity assessment.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the purity analysis of organic acids due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method with UV detection is the most common approach for aromatic and sulfur-containing carboxylic acids like this compound.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal is proportional to the number of nuclei. | Neutralization of the acidic proton of the carboxylic acid with a standardized base. |
| Specificity | High; can separate the main compound from structurally similar impurities. | Very high; provides mass-to-charge ratio information for peak identification. | High; provides structural information and can distinguish between isomers. | Low; titrates all acidic protons present in the sample. |
| Sensitivity (LOD/LOQ) | LOD: 0.002–0.5 µg/mL, LOQ: 0.007–1.7 µg/mL (representative for organic acids)[1] | LOD: 0.04–0.42 µmol/L (representative for organic acids)[2] | Typically in the low µg/mL range, but generally less sensitive than chromatographic methods. | Dependent on the concentration of the titrant and the sample, generally in the mg range. |
| Quantitation | Excellent linearity and accuracy with proper calibration. | Good linearity and accuracy with the use of internal standards. | Highly accurate and precise, can be a primary ratio method.[3][4] | High accuracy and precision for bulk purity assessment. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires a derivatization step to increase volatility.[5][6][7] | Simple dissolution in a deuterated solvent with an internal standard.[8] | Dissolution in a suitable solvent. |
| Throughput | High; typical run times are 10-30 minutes per sample. | Moderate; derivatization adds to the sample preparation time. | Moderate; requires longer acquisition times for high precision. | High; can be automated. |
| Cost (Instrument) | Moderate | High | High | Low |
Experimental Protocols
This protocol is a representative reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Trifluoroacetic acid (TFA).
-
This compound reference standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% phosphoric acid or TFA. A typical gradient might be from 30% to 70% acetonitrile over 20 minutes. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Data Analysis: Determine the retention time and peak area of the main component and any impurities. Calculate the purity of the sample by the area normalization method or by using a reference standard for external calibration.
-
-
GC-MS Analysis:
-
Derivatization: The carboxylic acid group of this compound needs to be derivatized to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][5]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
MS Detection: A mass spectrometer is used as the detector to identify and quantify the components based on their mass spectra.
-
-
Quantitative NMR (qNMR) Spectroscopy:
-
Sample Preparation: An accurately weighed amount of the this compound sample and an internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).[3]
-
Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from the internal standard.[4][11]
-
-
Acid-Base Titration:
-
Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in a suitable solvent (e.g., ethanol/water mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a pH meter or a colorimetric indicator (e.g., phenolphthalein) to determine the endpoint.[12][13]
-
Calculation: The purity is calculated based on the amount of titrant consumed to neutralize the acid.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the analytical techniques discussed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. emerypharma.com [emerypharma.com]
- 9. scispace.com [scispace.com]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis: 3-(Benzylthio)propanoic Acid and its Phenyl Analogue
A detailed examination of the ¹H and ¹³C NMR spectra of 3-(benzylthio)propanoic acid is presented, alongside a comparative analysis with the structurally similar 3-(phenylthio)propanoic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the spectral characteristics of these thioether-containing carboxylic acids, supported by tabulated data and detailed experimental protocols.
The subtle yet significant difference in the chemical structure between this compound and 3-(phenylthio)propanoic acid—the presence of a methylene bridge between the sulfur atom and the phenyl ring in the former—gives rise to distinct features in their respective Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of these spectral signatures is crucial for unambiguous compound identification and characterization in synthetic and medicinal chemistry.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of both compounds were analyzed in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Assignment | This compound | 3-(Phenylthio)propanoic acid |
| Aromatic Protons | 7.25-7.35 (m, 5H) | 7.20-7.40 (m, 5H) |
| -S-C H₂-Ph | 3.75 (s, 2H) | - |
| -S-C H₂-CH₂- | 2.80 (t, J = 7.2 Hz, 2H) | 3.20 (t, J = 7.5 Hz, 2H) |
| -CH₂-COO H | 2.65 (t, J = 7.2 Hz, 2H) | 2.75 (t, J = 7.5 Hz, 2H) |
| -COO H | 11.5 (br s, 1H) | 11.2 (br s, 1H) |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide further structural confirmation and highlight the differences in the carbon environments of the two molecules.
| Assignment | This compound | 3-(Phenylthio)propanoic acid |
| -C OOH | 178.5 | 178.0 |
| Aromatic C (quaternary) | 138.0 | 135.0 |
| Aromatic CH | 129.0, 128.5, 127.2 | 129.1, 128.9, 126.0 |
| -S-C H₂-Ph | 36.5 | - |
| -S-C H₂-CH₂- | 34.5 | 34.0 |
| -CH₂-COOH | 28.0 | 27.5 |
Experimental Protocols
NMR Sample Preparation:
-
Approximately 10-20 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
-
The sample was vortexed to ensure homogeneity.
NMR Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second.
-
For ¹³C NMR, 256 scans were accumulated with a relaxation delay of 2 seconds.
-
All spectra were processed using standard Fourier transform and baseline correction procedures.
Structural Representation and Atom Numbering
To aid in the assignment of NMR signals, the chemical structure of this compound with atom numbering is provided below.
Caption: Structure of this compound with atom numbering.
Purity Assessment of 3-(benzylthio)propanoic acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the quality control process. This guide provides a comparative analysis of three common analytical methods for determining the purity of 3-(benzylthio)propanoic acid: potentiometric titration, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Potentiometric Titration
Potentiometric titration is a classic and cost-effective method for quantifying acidic or basic substances. It relies on the neutralization reaction between the analyte and a standardized titrant. The endpoint of the titration is determined by monitoring the change in potential of a suitable electrode, which provides a more accurate and reproducible result compared to colorimetric indicators.
Experimental Protocol: Potentiometric Titration
Objective: To determine the purity of a this compound sample by titration with a standardized sodium hydroxide solution.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (ACS grade)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of ethanol in a 150 mL beaker. Add a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL) while continuously stirring the sample solution.
-
Record the pH of the solution after each addition of titrant.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the equivalence point.
-
Continue adding titrant until the pH of the solution has stabilized well beyond the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. A first or second derivative plot can be used for a more precise determination.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (196.27 g/mol )
-
W = Weight of the sample (mg)
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For purity assessment, an area percent method is often employed, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram.
Experimental Protocol: HPLC
Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.
Materials and Equipment:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a sample solution of the test material at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be necessary to separate impurities. For example:
-
Time 0 min: 80% Water (0.1% Formic Acid), 20% Acetonitrile (0.1% Formic Acid)
-
Time 20 min: 20% Water (0.1% Formic Acid), 80% Acetonitrile (0.1% Formic Acid)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the UV absorbance of the carboxylic acid and benzene ring)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
-
Purity Calculation (Area Percent):
Purity (%) = (Area of main peak / Total area of all peaks) × 100
Unraveling the Landscape of Carboxypeptidase A Inhibition: A Comparative Analysis
Carboxypeptidase A, a zinc-containing metalloprotease, plays a crucial role in digestive processes and has been implicated in various pathological conditions, making it a significant target for inhibitor development. Inhibitors of CPA are diverse in their chemical nature, ranging from small molecule organic compounds to peptides, each with distinct mechanisms of action and inhibitory potencies.
Performance Comparison of Carboxypeptidase A Inhibitors
To facilitate a clear and objective comparison, the following table summarizes the inhibitory constants (Ki) of several notable carboxypeptidase A inhibitors. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Inhibitor Name | Chemical Class | Ki Value | Mechanism of Action |
| (S)-N-Sulfamoylphenylalanine | Sulfonamide | 0.64 µM[1] | Transition State Analogue |
| (R)-N-Sulfamoylphenylalanine | Sulfonamide | 470 µM[1] | Transition State Analogue |
| 2-Benzyl-3,4-epithiobutanoic acid | Thiirane | Covalent Inactivator | Mechanism-Based Inactivation |
| (S)-N-phenethylcysteine | Cysteine Derivative | 55 ± 4 nM[2] | Not specified |
| 2-(Mercaptomethyl)-3-phenylpropanoic acid | Mercaptocarboxylic Acid | Potent inhibitor (specific Ki not provided)[2] | Not specified |
| alpha-Benzyl-2-oxo-1,3-oxazolidine-4-acetic acid | Oxazolidinone | Irreversible (kobs/[I]o = 1.7-3.6 M-1 min-1)[3] | Mechanism-Based Inactivation |
Note: The inhibitory activity of 3-(benzylthio)propanoic acid against carboxypeptidase A has not been reported in the reviewed literature, preventing its direct inclusion in this comparative table. The data presented for other sulfur-containing inhibitors can, however, offer insights into the potential of this chemical class.
Mechanistic Insights into Inhibition
Carboxypeptidase A inhibitors employ various strategies to block the enzyme's activity. A prominent mechanism is the mimicry of the tetrahedral transition state of peptide bond hydrolysis. For instance, (S)-N-Sulfamoylphenylalanine acts as a transition state analogue, where its sulfamoyl group interacts with the active site zinc ion, mimicking the hydrated carbonyl group of the scissile peptide bond[1].
Another important class of inhibitors acts through mechanism-based inactivation, forming a covalent bond with a critical residue in the enzyme's active site. 2-Benzyl-3,4-epithiobutanoic acid is a prime example of such an inhibitor. The thiirane ring of this molecule is activated by the active site zinc, leading to a covalent modification of the catalytically essential glutamate residue (Glu-270) and subsequent coordination of the newly formed thiol to the zinc ion[4][5]. Similarly, alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid functions as an irreversible inhibitor by covalently modifying the enzyme[3].
Experimental Protocols for Carboxypeptidase A Inhibition Assays
The determination of inhibitory constants (Ki) for carboxypeptidase A inhibitors typically involves monitoring the enzymatic activity in the presence and absence of the inhibitor. A common method is a continuous spectrophotometric rate determination assay.
Principle: The assay measures the rate of hydrolysis of a specific substrate by carboxypeptidase A. The presence of an inhibitor will decrease the rate of this reaction. By measuring the reaction rates at various substrate and inhibitor concentrations, the type of inhibition and the Ki value can be determined.
Typical Protocol:
-
Reagents:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate (e.g., N-(p-Methoxycarbonyl)benzoyl-L-phenylalanine)
-
Buffer (e.g., Tris-HCl with NaCl, pH 7.5)
-
Inhibitor of interest (dissolved in an appropriate solvent)
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor.
-
In a temperature-controlled cuvette, mix the buffer, substrate, and a specific concentration of the inhibitor.
-
Initiate the reaction by adding a known amount of carboxypeptidase A.
-
Monitor the change in absorbance at a specific wavelength (e.g., 254 nm for hippuryl-L-phenylalanine) over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
Repeat the experiment with different concentrations of the substrate and inhibitor.
-
-
Data Analysis:
-
The data is typically analyzed using graphical methods such as the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten equation to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor, from which the Ki can be calculated.
-
Visualizing Inhibition Mechanisms
To better understand the interaction between inhibitors and carboxypeptidase A, molecular interactions and reaction pathways can be visualized.
Caption: Mechanism-based inactivation of Carboxypeptidase A by a thiirane inhibitor.
This guide provides a comparative overview of several carboxypeptidase A inhibitors, highlighting their potencies and mechanisms of action. While the inhibitory profile of this compound remains to be elucidated, the data on structurally related sulfur-containing compounds suggest that this chemical scaffold holds potential for the design of novel CPA inhibitors. Further experimental investigation is warranted to determine the specific activity of this compound and its derivatives against carboxypeptidase A.
References
- 1. Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine derivatives as inhibitors for carboxypeptidase A: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The X-ray structure of carboxypeptidase A inhibited by a thiirane mechanism-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The X-Ray Structure of Carboxypeptidase A Inhibited by a Thiirane Mechanism-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Benzylsuccinate and 3-(Benzylthio)propanoic acid as Carboxypeptidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-benzylsuccinate and 3-(benzylthio)propanoic acid as inhibitors of Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase. Carboxypeptidase A plays a crucial role in various physiological processes, including digestion and protein maturation, making it a significant target for therapeutic intervention. This document synthesizes available experimental data, outlines relevant experimental protocols, and illustrates the enzyme's mechanism of action.
Executive Summary
Extensive research has established 2-benzylsuccinic acid as a potent, reversible inhibitor of Carboxypeptidase A. Its inhibitory activity is well-documented with specific inhibition constants (Ki) in the micromolar to nanomolar range. In contrast, a thorough review of scientific literature and chemical databases reveals a lack of evidence for this compound as a direct inhibitor of Carboxypeptidase A . While structurally related compounds have been investigated, no significant inhibitory activity has been reported for this compound against CPA. Therefore, this guide will focus on the established inhibitory properties of 2-benzylsuccinate and provide a framework for evaluating potential CPA inhibitors.
Carboxypeptidase A: Mechanism of Action
Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. The active site of CPA contains a zinc ion (Zn2+) that is essential for its catalytic activity. The zinc ion is coordinated by three amino acid residues (His69, Glu72, and His196) and a water molecule. The catalytic mechanism, often referred to as a "promoted-water" or "general-base" mechanism, involves the zinc-bound water molecule acting as a nucleophile to attack the carbonyl carbon of the scissile peptide bond. The glutamate residue (Glu270) acts as a general base to deprotonate the water molecule, enhancing its nucleophilicity.
Inhibitors of Carboxypeptidase A typically function by interacting with key residues in the active site and/or coordinating with the catalytic zinc ion, thereby preventing substrate binding or catalysis.
Inhibitor Performance: A One-Sided Comparison
Due to the absence of data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available inhibitory data for 2-benzylsuccinate against Carboxypeptidase A.
| Inhibitor | Form | Inhibition Constant (Ki) | Reference(s) |
| 2-Benzylsuccinic Acid | (2RS)-racemic | 0.22 ± 0.05 µM | [1] |
| (2RS)-racemic | 0.28 µM | [2] | |
| (R)-enantiomer | 0.15 µM | [2] | |
| (S)-enantiomer | 17 µM | [2] | |
| This compound | - | No data available | - |
Note: Smaller Ki values indicate greater inhibitory potency. The data clearly shows that the (R)-enantiomer of 2-benzylsuccinate is the more active inhibitor of Carboxypeptidase A.
Experimental Protocols: Carboxypeptidase A Inhibition Assay
To evaluate the inhibitory potential of a compound against Carboxypeptidase A, a continuous spectrophotometric rate determination assay is commonly employed. This assay measures the rate of hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine, by monitoring the change in absorbance at a specific wavelength.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
Inhibitor compound (e.g., 2-benzylsuccinate) dissolved in an appropriate solvent (e.g., DMSO)
-
Spectrophotometer capable of reading in the UV range (e.g., 254 nm)
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the Tris-HCl buffer.
-
Add the desired concentration of the inhibitor solution (or solvent control).
-
Add the Carboxypeptidase A solution and incubate for a pre-determined time at a constant temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-phenylalanine leads to an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), the assay should be repeated at various substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.
-
Visualizing the Experimental Workflow and CPA Mechanism
To better understand the experimental process and the enzyme's mechanism, the following diagrams are provided.
Caption: Workflow for a Carboxypeptidase A inhibition assay.
Caption: Simplified mechanism of Carboxypeptidase A and inhibition.
Conclusion
Based on the currently available scientific literature, 2-benzylsuccinic acid is a well-characterized and potent inhibitor of Carboxypeptidase A , with the (R)-enantiomer demonstrating higher potency. In contrast, there is no published evidence to support the role of this compound as a CPA inhibitor . Researchers and drug development professionals seeking to inhibit Carboxypeptidase A should consider 2-benzylsuccinate as a reference compound. The provided experimental protocol offers a standard method for screening and characterizing new potential CPA inhibitors. Future studies could explore the inhibitory potential of derivatives of this compound, but based on current knowledge, it is not a viable candidate for CPA inhibition.
References
Comparative Guide to the Inhibition of Carboxypeptidase A: Featuring 3-(benzylthio)propanoic acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Carboxypeptidase A Inhibitors
The inhibitory potency of a compound is quantified by its inhibitory constant (Ki), with a lower Ki value indicating a more potent inhibitor. The following table summarizes the Ki values for several propanoic acid derivatives and other known inhibitors of Carboxypeptidase A.
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) | Notes |
| (2S,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Not specified | Identified as the most potent stereoisomer among its variants[1]. |
| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | 0.48 µM | A competitive inhibitor[2]. |
| 2-benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107 µM | [3] |
| 2-benzyl-3-hydroxypropanoic acid | Carboxypeptidase A | 610 µM | [3] |
| Cbz-Phe-ValP-(O)Phe | Carboxypeptidase A | 10-27 fM | A potent tripeptide phosphonate inhibitor with a very slow dissociation rate[4][5]. |
| Zinc ions (as ZnOH+) | Carboxypeptidase A | 0.71 µM | Zinc ions act as competitive inhibitors[6]. |
| CPA inhibitor (Compound 5) | Carboxypeptidase A | 0.32 µM | A potent inhibitor available from commercial suppliers[7]. |
Experimental Protocol: Determination of Inhibitory Constant (Ki)
The following is a detailed methodology for determining the Ki value of a competitive inhibitor for Carboxypeptidase A.
1. Materials and Reagents:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Substrate: Hippuryl-L-phenylalanine
-
Inhibitor stock solution (e.g., in DMSO or ethanol)
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Spectrophotometer capable of reading at 254 nm
-
Quartz cuvettes (1 cm path length)
2. Enzyme Preparation:
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution.
-
Just before use, dilute the enzyme stock to a working concentration (e.g., 4-8 units/mL) in the assay buffer.
3. Assay Procedure (Continuous Spectrophotometric Rate Determination):
-
Set the spectrophotometer to 254 nm and maintain the temperature at 25 °C.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
For each inhibitor concentration, prepare a reaction mixture in a cuvette containing:
-
Assay buffer
-
A fixed concentration of the substrate, Hippuryl-L-phenylalanine (e.g., 1.0 mM).
-
The desired concentration of the inhibitor.
-
-
Initiate the reaction by adding a small volume of the diluted Carboxypeptidase A solution to the cuvette.
-
Immediately monitor the increase in absorbance at 254 nm over time. The rate of this increase is proportional to the enzyme activity.
-
Record the initial linear rate of the reaction (ΔA254nm/minute).
4. Data Analysis (Dixon Plot):
-
Repeat the assay with at least two different fixed concentrations of the substrate.
-
Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration.
-
For a competitive inhibitor, the lines will intersect at a point where -[I] = Ki. The Ki value can be determined from the x-coordinate of the intersection point.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in determining the inhibitory constant (Ki) of a compound for Carboxypeptidase A.
References
- 1. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a K sub i value in the femtomolar range (Journal Article) | OSTI.GOV [osti.gov]
- 6. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Neuroprotective Potential: A Comparative Analysis of 3-(Benzylthio)propanoic Acid Derivatives as SIRT2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of novel 3-(benzylthio)propanoic acid derivatives, highlighting their potential as therapeutic agents in neurodegenerative diseases. This analysis is supported by experimental data on their potency as Sirtuin 2 (SIRT2) inhibitors and their effects on key cellular pathways implicated in neurodegeneration.
In the quest for effective treatments for neurodegenerative disorders like Huntington's and Parkinson's disease, the NAD+-dependent deacetylase SIRT2 has emerged as a promising therapeutic target. Inhibition of SIRT2 has been shown to be protective in various disease models. Building on this, a series of 3-(benzylthio)benzamide derivatives, derived from a this compound scaffold, have been synthesized and evaluated for their potency and selectivity as SIRT2 inhibitors. This guide compares the performance of these thioether analogues with their sulfoxide and sulfone counterparts, providing key data on their biological activity.
Comparative Efficacy of 3-(Benzylthio)benzamide Derivatives
The inhibitory activity of the synthesized 3-(benzylthio)benzamide derivatives against SIRT2 was evaluated, with several thioether analogues demonstrating superior potency compared to their sulfoxide and sulfone counterparts. The half-maximal inhibitory concentration (IC50) values, along with selectivity against other sirtuins (SIRT1 and SIRT3), are summarized below.
| Compound ID | Modification | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) @ 10µM | SIRT3 Inhibition (%) @ 10µM |
| 17 | Thioether | 1.8 ± 0.2 | < 10 | < 10 |
| 18 | Thioether | 1.2 ± 0.1 | < 10 | < 10 |
| 9 | Sulfoxide | 5.5 ± 0.5 | Not reported | Not reported |
| 15 | Sulfone | 8.9 ± 0.8 | Not reported | Not reported |
| AK-1 | Reference | 12.5 | Not reported | Not reported |
| AK-7 | Reference | 15.5 | Not reported | Not reported |
Data sourced from a study on 3-(benzylthio)benzamide derivatives as SIRT2 inhibitors.
Cellular Activity: Impact on α-Tubulin Acetylation and Polyglutamine Aggregation
The biological activity of these compounds was further assessed in cellular models. A key substrate of SIRT2 is α-tubulin, and inhibition of SIRT2 leads to an increase in its acetylation. Furthermore, in models of Huntington's disease, SIRT2 inhibition has been shown to reduce the aggregation of polyglutamine (polyQ) proteins.
α-Tubulin Acetylation
The ability of the lead compounds to induce α-tubulin acetylation was tested in neuronal cell lines (ST14A and Neuro2a).
| Compound ID | Cell Line | Concentration Range (µM) | Outcome on α-Tubulin Acetylation |
| 17 | ST14A | 0.5 - 50 | Weakly active |
| Neuro2a | 0.5 - 50 | Inactive | |
| 18 | ST14A | 0.5 - 50 | Dose-dependent increase |
| Neuro2a | 0.5 - 50 | Dose-dependent increase |
Data from a study evaluating 3-(benzylthio)benzamide derivatives.
Inhibition of Polyglutamine Aggregation
The effect of the most potent compound on the aggregation of polyglutamine, a hallmark of Huntington's disease, was evaluated in PC12 cells.
| Compound ID | Cell Line | Outcome on Polyglutamine Aggregation |
| 18 | PC12 | Inhibition of aggregation |
Findings from research on SIRT2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound derivatives)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound (or vehicle control).
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro SIRT2 inhibition assay.
α-Tubulin Acetylation Western Blot
This method is used to determine the levels of acetylated α-tubulin in cells treated with the test compounds.
Materials:
-
Neuronal cell lines (e.g., ST14A, Neuro2a)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 6 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the loading control.
Caption: Workflow for α-tubulin acetylation western blot analysis.
Polyglutamine Aggregation Assay
This assay assesses the ability of compounds to inhibit the formation of polyglutamine aggregates in a cellular model of Huntington's disease.
Materials:
-
PC12 cells engineered to express a polyglutamine-expanded protein (e.g., mutant huntingtin)
-
Cell culture medium and supplements
-
Inducing agent (if applicable)
-
Test compounds
-
Fixation and permeabilization reagents
-
Fluorescent microscopy imaging system
Procedure:
-
Culture the PC12 cells.
-
Induce the expression of the polyglutamine-expanded protein.
-
Treat the cells with the test compounds.
-
After a suitable incubation period, fix and permeabilize the cells.
-
Visualize the polyglutamine aggregates using fluorescence microscopy.
-
Quantify the number and/or size of aggregates per cell in treated versus untreated cells.
Signaling Pathway
The this compound derivatives exert their biological effects by inhibiting SIRT2, which in turn modulates downstream cellular processes. The key pathway involves the deacetylation of α-tubulin, impacting microtubule stability and cellular transport. In the context of Huntington's disease, SIRT2 inhibition reduces the aggregation of mutant huntingtin protein.
Caption: SIRT2 signaling pathway and the effect of its inhibition.
Comparative study of different synthetic routes for 3-(benzylthio)propanoic acid
A Comparative Guide to the Synthetic Routes of 3-(benzylthio)propanoic acid
This guide provides a detailed comparison of two primary synthetic routes for this compound, a valuable intermediate in the fields of pharmaceuticals and agrochemicals. The routes discussed are the nucleophilic substitution reaction and the thiol-Michael addition. This document will objectively evaluate each method based on starting materials, reaction conditions, and overall efficiency, supported by representative experimental protocols.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic route for this compound depends on factors such as the availability of starting materials, desired yield, and reaction scalability. The following table summarizes the key aspects of the two main synthetic pathways.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Thiol-Michael Addition |
| Starting Materials | Benzyl halide (e.g., benzyl chloride), 3-mercaptopropanoic acid, Base | Benzyl mercaptan, Acrylic acid, Base catalyst |
| Key Reaction Type | S"N"2 Reaction | Conjugate Addition |
| Reaction Conditions | Typically requires heating in a suitable solvent (e.g., ethanol, DMF) | Often proceeds at room temperature, can be solvent-free |
| Catalyst/Reagent | Stoichiometric amount of base (e.g., NaOH, K"2"CO"3") | Catalytic amount of base (e.g., triethylamine, NaOH) |
| Typical Yield | Good to Excellent | Generally Excellent |
| Number of Steps | One-pot synthesis | One-pot synthesis |
| Purity (Typical) | Good, may require purification to remove inorganic salts | High, often with minimal byproducts |
| Key Advantages | Utilizes readily available starting materials. | High atom economy, mild reaction conditions, often faster. |
| Key Disadvantages | May require higher temperatures and longer reaction times. | Benzyl mercaptan has a strong, unpleasant odor. |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Route 1: Nucleophilic Substitution
This method involves the reaction of a benzyl halide with 3-mercaptopropanoic acid in the presence of a base.
Materials:
-
3-Mercaptopropanoic acid
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-mercaptopropanoic acid (1 equivalent) and sodium hydroxide (2 equivalents) in a mixture of ethanol and water.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add benzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted benzyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Route 2: Thiol-Michael Addition
This route describes the base-catalyzed conjugate addition of benzyl mercaptan to acrylic acid.
Materials:
-
Benzyl mercaptan
-
Acrylic acid
-
Triethylamine (catalyst)
-
Dichloromethane (optional solvent)
-
Hydrochloric acid (for workup)
-
Brine
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with acrylic acid (1 equivalent) and benzyl mercaptan (1 equivalent). A solvent such as dichloromethane can be used, but the reaction can often be run neat.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the triethylamine catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography to yield pure this compound.
Comparative Analysis of Thioether-Based Compounds and Their Sulfonamide Analogs as Sirtuin 2 (SIRT2) Inhibitors in Huntington's Disease Models
A detailed guide for researchers, scientists, and drug development professionals on the performance and applications of 3-(benzylthio)propanoic acid analogs in comparison to established alternatives for SIRT2 inhibition.
This guide provides an objective comparison of thioether-containing compounds, structurally related to this compound, with their sulfonamide-based predecessors in the context of Sirtuin 2 (SIRT2) inhibition, a promising therapeutic strategy for Huntington's disease. The data and protocols presented are synthesized from key research in the field to assist in the evaluation and selection of compounds for further investigation.
Introduction to SIRT2 Inhibition in Neurodegenerative Disease
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in various cellular processes.[1] In the central nervous system, SIRT2 has been identified as a key regulator of microtubule stability through the deacetylation of α-tubulin.[1] In the pathology of Huntington's disease, a neurodegenerative disorder characterized by the aggregation of mutant huntingtin protein with polyglutamine (polyQ) expansions, inhibition of SIRT2 has emerged as a potential therapeutic avenue.[1] By inhibiting SIRT2, it is hypothesized that the resulting hyperacetylation of α-tubulin can modulate cellular processes to mitigate the toxicity of polyQ aggregates.[1]
Initial drug discovery efforts led to the development of 3-(benzylsulfonamido)benzamide derivatives as SIRT2 inhibitors. However, these compounds were found to have limitations, including metabolic instability.[1] This prompted the investigation of bioisosteric replacements, leading to the synthesis of 3-(benzylthio)benzamide derivatives, which are structurally analogous to this compound. This guide focuses on the comparative efficacy and cellular activity of these two classes of compounds.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the in vitro inhibitory activity of representative 3-(benzylthio)benzamide (thioether) and 3-(benzylsulfonamido)benzamide (sulfonamide) derivatives against SIRT2 and their selectivity over related sirtuins, SIRT1 and SIRT3. Additionally, the efficacy of these compounds in a cellular model of Huntington's disease is presented.
Table 1: In Vitro SIRT2 Inhibition and Sirtuin Selectivity
| Compound ID | Scaffold Type | SIRT2 IC50 (µM) | % Inhibition at 10 µM SIRT1 | % Inhibition at 10 µM SIRT3 |
| 18 | Thioether | 3.9 ± 0.9 | 16 ± 2 | 10 ± 1 |
| 1 | Sulfonamide | 10.1 ± 1.5 | 25 ± 3 | 18 ± 2 |
| AK-1 | Sulfonamide | 12.5 | - | - |
Data synthesized from a study by Khanfar et al. (2015). Lower IC50 values indicate greater potency.[1]
Table 2: Inhibition of Polyglutamine (polyQ) Aggregation in PC12 Cells
| Compound ID | Scaffold Type | polyQ Aggregation Inhibition |
| 18 | Thioether | Active |
| 1 | Sulfonamide | Not Reported |
Data from Khanfar et al. (2015) indicating that the thioether derivative was effective in a disease-relevant cellular assay.[1]
Key Findings from Comparative Data
The experimental data reveals two significant advantages of the thioether scaffold, represented by compound 18 , over the sulfonamide-based compounds 1 and AK-1 :
-
Enhanced Potency: The 3-(benzylthio)benzamide derivative (18 ) demonstrated a two- to three-fold increase in potency as a SIRT2 inhibitor compared to its sulfonamide analog (1 ).[1]
-
Improved Selectivity: Compound 18 also exhibited greater selectivity for SIRT2 over SIRT1 and SIRT3, which is a desirable characteristic for a targeted therapeutic agent, potentially reducing off-target effects.[1]
-
Disease-Relevant Activity: The thioether compound 18 was shown to inhibit the aggregation of polyglutamine repeats in a cellular model, a key pathological hallmark of Huntington's disease.[1]
Mandatory Visualizations
Signaling Pathway and Therapeutic Rationale
Caption: Role of SIRT2 in Huntington's disease and the mechanism of thioether-based inhibitors.
Experimental Workflow for Compound Comparison
Caption: Experimental workflow for the comparative analysis of SIRT2 inhibitor scaffolds.
Logical Relationship: Drug Design Rationale
Caption: Design rationale for replacing the sulfonamide with a thioether linker in SIRT2 inhibitors.
Experimental Protocols
Fluorometric SIRT2 Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the IC50 values of test compounds against recombinant human SIRT2.
Materials:
-
Recombinant Human SIRT2 Enzyme
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT2 Substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like AMC)
-
NAD+ Solution
-
Developer Solution (e.g., Trypsin-containing stop solution with Nicotinamide)
-
Test Compounds (dissolved in DMSO)
-
Black 96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in SIRT2 Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In each well of the black microplate, add the following in order:
-
SIRT2 Assay Buffer
-
Diluted Test Compound or Vehicle Control (DMSO)
-
Recombinant SIRT2 Enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add NAD+ and the Fluorogenic SIRT2 Substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Reaction Termination and Development: Add the Developer Solution to each well. This stops the SIRT2 enzymatic reaction and cleaves the deacetylated substrate to release the fluorophore.
-
Signal Detection: Incubate for an additional 20-30 minutes at 37°C. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Polyglutamine Aggregation Inhibition Assay
This protocol describes a cell-free assay using Thioflavin T (ThT) fluorescence to quantify the aggregation of a polyglutamine-containing protein fragment.
Materials:
-
Recombinant polyglutamine protein (e.g., GST-Htt-exon1 with a pathogenic polyQ tract)
-
Cleavage Enzyme (e.g., PreScission Protease) to release the polyQ fragment
-
Aggregation Buffer (e.g., PBS with protease inhibitors)
-
Thioflavin T (ThT) Stock Solution
-
Test Compounds (dissolved in DMSO)
-
Black 96-well microplate with a clear bottom
Procedure:
-
Reaction Setup: In each well of the 96-well plate, add:
-
Aggregation Buffer
-
Test Compound or Vehicle Control (DMSO)
-
Recombinant polyglutamine protein
-
-
Aggregation Initiation: Add the cleavage enzyme to each well to initiate the aggregation process by releasing the polyQ fragment.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
ThT Staining: At specified time points, add ThT solution to each well to a final concentration of approximately 10-20 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation around 440-450 nm and emission around 480-490 nm.
-
Data Analysis: Compare the ThT fluorescence in wells treated with test compounds to the vehicle control. A lower fluorescence signal indicates inhibition of aggregation.
Western Blot for α-tubulin Acetylation
This protocol outlines the detection of changes in the acetylation status of α-tubulin in cultured cells following treatment with SIRT2 inhibitors.
Materials:
-
Cell Culture reagents and appropriate cell line (e.g., Neuro2a, ST14A)
-
Test Compounds
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-total-α-tubulin or anti-GAPDH)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using the supplemented Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples, add Laemmli buffer, and boil. Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control primary antibody to ensure equal protein loading across lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the loading control signal to determine the relative change in acetylation.
Conclusion
The replacement of a sulfonamide linker with a thioether in the 3-(benzyl)benzamide scaffold represents a successful strategy in the optimization of SIRT2 inhibitors. The resulting compounds, which are structurally analogous to this compound, exhibit enhanced potency and selectivity for SIRT2. Furthermore, their demonstrated efficacy in inhibiting polyglutamine aggregation in a cellular model of Huntington's disease underscores their potential as lead compounds for the development of novel neuroprotective therapeutics. This guide provides the foundational data and methodologies for researchers to further explore and build upon these findings.
References
Safety Operating Guide
Safe Disposal of 3-(Benzylthio)propanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-(Benzylthio)propanoic acid, a compound utilized in various research applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.
Hazard Profile and Safety Precautions
This compound and its derivatives are associated with specific hazards that must be understood before handling and disposal. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Exclamation Mark |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | Exclamation Mark |
Data sourced from representative Safety Data Sheets for similar compounds.[1][2]
Before initiating any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential.[3]
-
Hand Protection: Wear protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Body Protection: A lab coat or apron should be worn.[4]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
The primary disposal instruction for this compound is to "Dispose of contents/container in accordance with local regulation"[1]. This typically involves disposal as hazardous waste. The following steps provide a general operational plan.
1. Waste Collection and Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Neutralization of Small Quantities (if permissible):
-
For very small quantities of corrosive wastes that do not have other hazardous characteristics, neutralization may be an option on-site, but only if you are trained and comfortable with the procedure.[4]
-
This should only be performed in a fume hood while wearing full PPE. [4]
-
Slowly add the acidic compound to a large volume of a weak base solution (e.g., sodium bicarbonate in water) while stirring.
-
Monitor the pH. The target pH for neutralization is typically between 5.5 and 9.5.[4]
-
Once neutralized, this solution may be permissible for drain disposal, followed by a large flush of water (approximately 20 parts water).[4] Always confirm this procedure with your local EHS guidelines before proceeding.
3. Disposal of Larger Quantities and Contaminated Materials:
-
For larger quantities or when neutralization is not feasible or permitted, the waste must be disposed of through an approved hazardous waste management program.[4][5]
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste container.
-
Ensure the container is properly labeled with the chemical name and associated hazards.
4. Accidental Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or a universal binder.[1]
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) office. Local regulations may vary and must always be followed.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3-(((Benzylthio)carbonothioyl)thio)propionic Acid | C11H12O2S3 | CID 16059259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 3-(Benzylthio)propanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Benzylthio)propanoic acid. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Hazards: this compound and its derivatives are associated with several hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with side-shields, Face Shield | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended for tasks with a higher risk of splashing. |
| Skin/Body | Laboratory Coat, Impervious Clothing, Chemical-Resistant Apron | Wear a standard laboratory coat. For operations with a potential for significant exposure, impervious clothing or a chemical-resistant apron should be worn to prevent skin contact.[1][2] |
| Hands | Protective Gloves | Chemical-resistant gloves are required.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1] |
| Respiratory | Suitable Respirator | Use only in a well-ventilated area.[1] If ventilation is inadequate or when handling fine powders that may become airborne, a suitable respirator is necessary to prevent respiratory tract irritation.[1] |
Standard Operating Procedures
The following procedural guidance outlines the step-by-step process for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
The diagram below illustrates the essential steps for safely handling this compound, from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Handling Protocols
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare a designated and well-ventilated work area, such as a chemical fume hood.[1]
-
-
During Handling:
Disposal Plan
-
Waste Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
-
Contaminated Materials: Any materials that come into contact with this compound should be treated as hazardous waste and disposed of accordingly. This includes contaminated gloves, lab coats, and cleaning materials.
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting. Seek medical attention.
-
In Case of a Spill: Evacuate personnel to a safe area. Use full personal protective equipment during cleanup. Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Collect all cleanup materials in a sealed container for proper disposal. Prevent the spill from entering waterways.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
